molecular formula C13H15N5 B1452162 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine CAS No. 1105195-37-6

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Cat. No.: B1452162
CAS No.: 1105195-37-6
M. Wt: 241.29 g/mol
InChI Key: BHPPRTFRPREAMC-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (CAS 1105195-37-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, with a molecular formula of C13H15N5 and a molecular weight of 241.29 g/mol . This heterocyclic compound features both pyridazine and pyridine rings linked by a piperazine moiety, a scaffold frequently found in pharmacologically active molecules . The piperazine ring is a common feature in many FDA-approved drugs, often used to optimize a molecule's physicochemical properties or to serve as a scaffold for arranging pharmacophoric groups . The unique topology and high dipole moment of the pyridazine ring can be advantageous in drug design, influencing π-π stacking interactions and hydrogen-bonding capacity with biological targets . Piperazine-containing structures are frequently explored as kinase inhibitors , while related pyridazine derivatives have been investigated for applications such as urease inhibition, which is relevant for developing treatments against pathogens like Helicobacter pylori . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules. Its structure presents multiple vectors for chemical modification, allowing for the exploration of structure-activity relationships in various therapeutic programs. As a sophisticated heterocyclic synthon, it enables the creation of diverse compound libraries aimed at probing novel biological targets. Handle this product with care. It is intended for use by qualified laboratory professionals. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-piperazin-1-yl-6-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPPRTFRPREAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of pyridazine, piperazine, and pyridine rings within a single molecular entity, 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, presents a compelling scaffold for novel therapeutic development. While direct empirical data on this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of its constituent pharmacophores and structurally related analogs allows for a robust, predictive exploration of its potential biological activities and therapeutic targets. This guide synthesizes existing knowledge to propose and detail potential applications in oncology, infectious diseases, and neurology. We will delineate hypothesized mechanisms of action, propose a structured workflow for empirical validation, and provide detailed experimental protocols to guide future research and development efforts for this promising chemical entity.

Introduction: A Tri-Heterocyclic Scaffold of Therapeutic Promise

The quest for novel chemical entities with high therapeutic efficacy and specificity is a cornerstone of modern drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with pyridazine, piperazine, and pyridine moieties being particularly prominent due to their diverse pharmacological activities.[1][2] The molecule 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine integrates these three privileged scaffolds, suggesting a high potential for multifaceted biological interactions.

  • The Pyridazine Core: Characterized by its unique physicochemical properties, including weak basicity and a high dipole moment, the pyridazine ring is adept at engaging in drug-target interactions.[1] It is a component of approved drugs such as the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib.[1] The pyridazine scaffold has been associated with a wide array of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer effects.[3][4]

  • The Piperazine Linker: The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[5] Its two nitrogen atoms can be functionalized to modulate potency and selectivity, and it is a key component in drugs targeting a wide range of receptors and enzymes, including those for cancer, depression, and infections.[2][6]

  • The Pyridine Moiety: As one of the most prevalent heterocycles in marketed drugs, the pyridine ring is a versatile pharmacophore.[7] Its nitrogen atom can act as a hydrogen bond acceptor, contributing to target binding affinity and specificity.

This guide will, therefore, construct a theoretical framework for the therapeutic targeting of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine by dissecting the established activities of its analogs.

Postulated Therapeutic Arenas and Molecular Targets

Based on the structure-activity relationships (SAR) of analogous compounds, we can hypothesize several key therapeutic areas for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Oncology

Derivatives of both pyridazine and piperazine have demonstrated significant potential as anticancer agents.[8] A key signaling pathway often dysregulated in cancer is the PI3K/Akt pathway, which governs cell growth, proliferation, and survival.

  • Hypothesized Target: Phosphoinositide 3-kinase (PI3K) Numerous pyridazine and quinazoline (a related bicyclic heterocycle) derivatives have been identified as potent PI3K inhibitors.[9] Specifically, the δ isoform of PI3K is a compelling target in hematological malignancies. We postulate that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine could act as a PI3Kδ inhibitor. The pyridazine-piperazine core could occupy the ATP-binding pocket of the enzyme, while the pyridine moiety could form crucial hydrogen bonds with key residues, contributing to high affinity and selectivity.[9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2->Akt Phosphorylation Molecule 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine Molecule->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Infectious Diseases: Urease Inhibition

Pyridylpiperazine hybrid molecules have been identified as potent inhibitors of urease, a key enzyme for the survival of various pathogenic bacteria, including Helicobacter pylori.[7][8] H. pylori utilizes urease to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa and cause ulcers and other gastric disorders.

  • Hypothesized Target: Bacterial Urease The core structure of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine shares features with known urease inhibitors.[8] The piperazine and pyridine nitrogens could chelate the nickel ions in the active site of the urease enzyme, thereby inhibiting its activity. This would disrupt the pathogen's ability to survive in acidic environments, presenting a therapeutic strategy for infections.

Neurological and Psychiatric Disorders

The piperazine scaffold is a cornerstone of many centrally acting drugs, including antidepressants and antipsychotics.[2][6] This is often due to their interaction with neurotransmitter receptors.

  • Hypothesized Target: Serotonin Transporter (SERT) Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and shown to be potent inhibitors of serotonin (5-HT) reuptake.[10] The structural similarity suggests that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine could also bind to SERT, increasing the synaptic concentration of serotonin and thus exerting an antidepressant effect.

  • Hypothesized Target: Dopamine D2-like Receptors Piperazinylalkyl pyrazole/isoxazole analogs are known to be antagonists of D2-like dopamine receptors (D2, D3, and D4), which are targets for antipsychotic medications.[11] The aryl-piperazine moiety is a common pharmacophore for these receptors. It is plausible that the pyridinyl-piperazine fragment of the title compound could confer affinity for dopamine receptors.

Proposed Experimental Validation Workflow

To empirically test these hypotheses, a structured, multi-stage validation process is required. This workflow integrates chemical synthesis, in vitro biological assays, and in silico modeling.

validation_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico & ADMET Synthesis Synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine UreaseAssay Urease Inhibition Assay Synthesis->UreaseAssay PI3KAssay PI3K Kinase Assay Synthesis->PI3KAssay CellAssay Cancer Cell Line Viability Assay (MTT) Synthesis->CellAssay ReceptorAssay SERT/Dopamine Receptor Binding Assays Synthesis->ReceptorAssay Docking Molecular Docking Synthesis->Docking UreaseAssay->Docking Correlate Results PI3KAssay->Docking Correlate Results CellAssay->Docking Correlate Results ReceptorAssay->Docking Correlate Results ADMET ADMET Prediction Docking->ADMET

Caption: A proposed workflow for the validation of therapeutic targets.

Chemical Synthesis

A plausible synthetic route for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine would involve a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

  • Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine.

    • To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP), add an excess of anhydrous piperazine (e.g., 3 equivalents).[12]

    • Heat the reaction mixture under reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting intermediate, 3-chloro-6-(piperazin-1-yl)pyridazine, by column chromatography or recrystallization.[12]

  • Step 2: Synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

    • Combine the intermediate from Step 1 (1 equivalent) with 4-hydroxypyridine (1.1 equivalents) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

    • Alternatively, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) could be employed between 3-chloro-6-(piperazin-1-yl)pyridazine and 4-aminopyridine.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) until the reaction is complete as monitored by TLC.

    • Perform an aqueous workup, extracting the product into an organic solvent.

    • Purify the final product by column chromatography to yield 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

In Vitro Biological Evaluation

Protocol: Urease Inhibition Assay (Indophenol Method) [8]

  • Prepare a stock solution of the synthesized compound in DMSO.

  • In a 96-well plate, add 25 µL of Jack bean urease enzyme solution.

  • Add 5 µL of the test compound at various concentrations.

  • Incubate the plate at 30 °C for 15 minutes.

  • Initiate the reaction by adding 55 µL of urea solution (100 mM).

  • Incubate again at 30 °C for 15 minutes.

  • Add 45 µL of phenol reagent and 70 µL of alkali reagent.

  • Incubate at 30 °C for 50 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Use thiourea as a positive control and calculate the percent inhibition and IC₅₀ value.

Protocol: PI3Kδ Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Prepare serial dilutions of the test compound.

  • Add the test compound, a fluorescein-labeled PI3Kδ ligand, and a terbium-labeled anti-His tag antibody to a solution containing His-tagged PI3Kδ enzyme.

  • Incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.

Protocol: Cancer Cell Line Viability Assay (MTT Assay)

  • Seed cancer cell lines (e.g., SU-DHL-6 for B-cell lymphoma) in a 96-well plate and allow them to adhere overnight.[9]

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

In Silico and ADMET Prediction

Molecular docking studies can provide insights into the binding mode of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine with its putative targets. Furthermore, computational tools can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7]

Protocol: Molecular Docking

  • Obtain the crystal structures of the target proteins (e.g., H. pylori urease, PI3Kδ) from the Protein Data Bank (PDB).

  • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformation of the ligand (3-Piperazin-1-yl-6-pyridin-4-ylpyridazine) and minimize its energy.

  • Define the binding site on the protein based on the location of the co-crystallized ligand or known active site residues.

  • Perform docking using software like AutoDock or Glide to predict the binding pose and affinity (docking score).

  • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation and Interpretation

The following tables present hypothetical data based on published results for analogous compounds, providing a benchmark for the expected potency of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTargetMetricPredicted ValueReference Analog Activity
Enzyme InhibitionH. pylori UreaseIC₅₀1-10 µM2.0 ± 0.73 µM[8]
Kinase InhibitionPI3KδIC₅₀1-50 nM0.7 nM[9]
Cell ViabilitySU-DHL-6 Cell LineGI₅₀0.1-1 µM0.12 µM[9]
Receptor BindingSERTKᵢ10-100 nMPotent Inhibition[10]

Table 2: Predicted ADMET Properties

PropertyPredicted OutcomeRationale based on Analogs
Gastrointestinal AbsorptionHighHigh probability predicted for similar pyridylpiperazine structures.[7]
Blood-Brain Barrier PenetrationProbableHigh probability predicted for similar pyridylpiperazine structures.[7]
MetabolismPotential CYP SubstratePiperazine moieties can be sites of metabolism.
CarcinogenicityNon-carcinogenicPredicted for analogous structures.[7]

Conclusion and Future Directions

The tripartite molecular architecture of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine positions it as a highly promising scaffold for the development of novel therapeutics. Based on a rigorous analysis of structurally related compounds, we have delineated its potential as an inhibitor of PI3Kδ for oncological applications, a urease inhibitor for treating bacterial infections, and a modulator of CNS targets like SERT and dopamine receptors.

The experimental workflows and protocols detailed in this guide provide a clear and actionable path for the empirical validation of these hypotheses. Future research should focus on the synthesis and comprehensive biological profiling of this molecule. Positive initial findings should be followed by structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.

References

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  • Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644.
  • U.S. Patent No. 6,111,105. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
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  • Kim, D., et al. (2024). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 25(3), 1797.
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  • Ionescu, M. A., et al. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(23), 7149.
  • Wang, S., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115065.
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Sources

An In-Depth Technical Guide to the In Vitro Screening of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Early-Stage Drug Discovery Cascade

For drug discovery researchers and scientists, the journey from a novel chemical entity to a validated lead compound is a meticulous process of hypothesis-driven investigation. This guide provides a comprehensive framework for the in vitro screening of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine , a molecule possessing a pyridazine-piperazine scaffold. This structural motif is prevalent in a variety of biologically active compounds, suggesting a rich potential for therapeutic intervention.[1][2] This document is structured to provide not just protocols, but the strategic thinking and scientific rationale that underpin a robust preclinical evaluation.

The pyridazine and piperazine rings are key components in numerous approved drugs and clinical candidates.[1][3] The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile scaffold known to interact with a wide range of biological targets.[1] Similarly, pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inotropic, anti-bacterial, and anti-viral effects.[4] The combination of these two pharmacophores in 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine suggests several potential avenues for biological activity, making a systematic and multi-faceted screening approach essential.

Part 1: Foundational Characterization and Initial Viability Assessment

Before delving into specific mechanistic assays, it is crucial to establish the foundational cytotoxic profile of the compound. This initial step is not merely a gatekeeping exercise but provides the essential concentration range for all subsequent experiments, ensuring that observed biological effects are not simply a consequence of cellular toxicity.

Rationale for Initial Cytotoxicity Screening

The primary objective of this phase is to determine the concentration range at which 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine exhibits a biological effect without inducing widespread cell death. This is critical for distinguishing between targeted pharmacological activity and non-specific toxicity. A compound that is highly cytotoxic at the same concentrations at which it shows a desired effect may have limited therapeutic potential.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (solubilized in an appropriate vehicle, e.g., DMSO)

  • A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Presentation and Interpretation

The results of the MTT assay should be presented as a dose-response curve, plotting cell viability (%) against the logarithm of the compound concentration. This allows for the determination of the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Cell LineIC50 (µM) for Cytotoxicity
A549> 100
MCF-785.3
HCT11692.1
HEK293> 100

Interpretation: An IC50 value significantly higher than the anticipated effective concentration for a therapeutic target is desirable. In this hypothetical example, the compound shows minimal cytotoxicity below 80 µM, providing a safe window for subsequent biological assays.

Part 2: Broad-Based Phenotypic and Target-Class Screening

With a non-toxic concentration range established, the next logical step is to perform broad-based screening to identify the general biological space in which 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is active. This is a hypothesis-generating phase that can unveil unexpected activities and guide more focused investigations. Given the structural alerts from the pyridazine-piperazine scaffold, a kinase panel screen is a scientifically sound starting point.[5][6]

Rationale for Kinase Panel Screening

Many pyridazine derivatives are known to interact with the ATP-binding pocket of kinases, making this enzyme class a high-probability target.[5] A broad kinase panel screen provides a comprehensive overview of the compound's selectivity, a critical factor in modern drug development to minimize off-target effects.

Experimental Workflow: Kinase Panel Screen

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general principle involves measuring the ability of the test compound to inhibit the phosphorylation of a substrate by a panel of purified kinases.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (T308) Downstream Downstream Effectors (Proliferation, Survival) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Compound 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

Interpretation of Expected Results: A successful experiment would show a dose-dependent decrease in the level of phosphorylated AKT (Ser473) with no change in the total AKT levels. This would confirm that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine engages and inhibits PI3K in a cellular environment, leading to the attenuation of downstream signaling.

Part 4: Secondary and Orthogonal Assays

To build a comprehensive profile of the compound, it is beneficial to explore other potential biological activities suggested by its chemical structure. The pyridazine-piperazine scaffold is also found in compounds targeting G-protein coupled receptors (GPCRs). [7][8]

Rationale for GPCR Screening

Exploring the activity of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine at GPCRs, such as muscarinic acetylcholine receptors (mAChRs), can uncover additional therapeutic applications or potential off-target liabilities. [7]

Experimental Protocol: Calcium Mobilization Assay

Many GPCRs, upon activation, lead to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • A cell line engineered to express a specific GPCR (e.g., CHO-K1 cells expressing the M4 muscarinic receptor)

  • 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

  • A known agonist for the receptor (e.g., carbachol for M4)

  • A calcium-sensitive dye (e.g., Fluo-4 AM)

  • A fluorescence plate reader with an injection system

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with the calcium-sensitive dye.

  • Compound Incubation (Antagonist Mode): To test for antagonist activity, incubate the cells with various concentrations of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

  • Agonist Stimulation: Place the plate in the fluorescence reader and inject a fixed concentration of the agonist (carbachol) into the wells.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

Interpretation: If the compound is an antagonist, it will cause a dose-dependent reduction in the calcium signal induced by the agonist. This would suggest that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine may also have utility in modulating GPCR-mediated signaling.

Conclusion and Future Directions

This in-depth technical guide outlines a logical and robust cascade for the in vitro screening of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. By starting with a broad assessment of cytotoxicity and then moving to targeted panel screening and mechanistic cell-based assays, a comprehensive understanding of the compound's biological activity can be achieved. The hypothetical results presented here point towards a promising profile as a selective PI3Kδ/γ inhibitor.

The next steps in the drug discovery process would involve:

  • Lead Optimization: Synthesizing analogs of the parent compound to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of diseases where PI3Kδ/γ inhibition is relevant, such as certain cancers or inflammatory conditions.

  • Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of the compound.

The journey of drug discovery is iterative and requires a constant interplay between hypothesis, experimentation, and data-driven decision-making. The framework provided in this guide serves as a robust starting point for unlocking the therapeutic potential of novel chemical entities like 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Europe PMC. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. National Center for Biotechnology Information. Available at: [Link]

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. Available at: [Link]

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Methodological & Application

HPLC purification method for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Preparative Purification of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine via Reversed-Phase HPLC

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, a heterocyclic compound featuring multiple basic nitrogen centers. The inherent polarity and basicity of the target molecule present a significant chromatographic challenge, often leading to poor peak shape and insufficient retention on standard reversed-phase columns. This application note details a robust preparative High-Performance Liquid Chromatography (HPLC) method that overcomes these issues through strategic mobile phase modification and the use of a C18 stationary phase. We will elucidate the causality behind each parameter selection, from the choice of acidic modifier to the gradient elution profile, providing researchers, scientists, and drug development professionals with a reliable, self-validating system for obtaining high-purity material.

Introduction and Scientific Background

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a complex heterocyclic molecule incorporating three distinct nitrogen-containing ring systems: a piperazine, a pyridine, and a pyridazine.

Chemical Structure:

(Simplified 2D representation)

The numerous nitrogen atoms in the structure confer a high degree of polarity and basicity. When employing reversed-phase HPLC, such basic compounds are notorious for interacting with residual acidic silanol groups on the silica backbone of the stationary phase. This secondary interaction, if not properly managed, results in significant peak tailing, reduced column efficiency, and poor resolution.

The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase.[1][2] Therefore, the key to a successful purification is to establish a mobile phase environment that ensures a consistent ionization state for the analyte and minimizes undesirable silanol interactions, thereby allowing for predictable, hydrophobicity-driven separation.[1] This protocol achieves this by using an acidic mobile phase modifier to protonate the basic centers of the molecule, leading to sharp, symmetrical peaks and efficient purification.

Principle of the Chromatographic Separation

This method is based on reversed-phase ion-pair chromatography. A C18 column, which has long alkyl chains bonded to silica particles, serves as the hydrophobic stationary phase.[3][4][5] The mobile phase consists of a polar mixture of water and acetonitrile.

The critical component of this method is the addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The role of TFA is twofold:

  • Analyte Protonation: TFA maintains a low mobile phase pH (typically between 2-3). At this pH, the basic nitrogen atoms on the piperazine and pyridine rings are protonated, carrying a positive charge. This ensures the analyte exists in a single, consistent ionic form, preventing peak broadening that can occur when a compound is in equilibrium between its charged and neutral forms.

  • Silanol Suppression & Ion-Pairing: The acidic environment effectively suppresses the ionization of residual silanol groups on the silica surface, minimizing peak tailing.[1] Furthermore, the trifluoroacetate anion from TFA can form an ion pair with the protonated analyte. This complex is electrically neutral and more hydrophobic than the protonated molecule alone, which enhances its retention on the C18 stationary phase and further improves peak shape.

A gradient elution, starting with a high concentration of the aqueous mobile phase and gradually increasing the organic phase concentration, is employed to first elute polar impurities, then the target compound, and finally any more non-polar, strongly retained by-products.[6]

Instrumentation, Materials, and Reagents

Instrumentation & Consumables
ItemSpecification
HPLC SystemPreparative HPLC system with gradient pump, autosampler/manual injector, column oven, and UV-Vis detector.
Stationary PhaseC18 Reversed-Phase Column (e.g., 19 x 150 mm, 5 µm particle size).
Syringe Filters0.45 µm PTFE or Nylon membrane filters.
VialsAppropriate autosampler or collection vials.
Reagents and Solvents
ReagentGrade
WaterHPLC or Milli-Q Grade
Acetonitrile (ACN)HPLC Grade
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% Purity
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.7% Purity
Crude Sample3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (synthesized)

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents and Sample
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of Trifluoroacetic Acid (TFA). Mix thoroughly. This creates a 0.1% (v/v) TFA in water solution.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly. This creates a 0.1% (v/v) TFA in ACN solution.

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the crude 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

    • Dissolve the crude material in the minimum amount of DMSO required for complete dissolution (e.g., 1-2 mL).

    • Dilute the DMSO solution with Mobile Phase A to a final concentration of approximately 10 mg/mL. Note: The final solution should contain no more than 20% DMSO to avoid solvent effects on the chromatography.

    • Filter the final sample solution through a 0.45 µm syringe filter into an appropriate vial to remove any particulate matter.[6]

Protocol 2: HPLC Method Parameters & Workflow

The purification process follows a logical workflow from initial analytical scouting to preparative scale-up.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis Crude Crude Product SamplePrep Sample Preparation (Protocol 1) Crude->SamplePrep Scout Analytical Scouting Run (Small Injection) SamplePrep->Scout Optimize Method Optimization (Adjust Gradient) Scout->Optimize PrepRun Preparative Run (Large Injection) Optimize->PrepRun Collect Fraction Collection PrepRun->Collect Purity Purity Analysis of Fractions Collect->Purity Pool Pool Pure Fractions Purity->Pool Evap Solvent Evaporation Pool->Evap PureCmpd Pure Compound Evap->PureCmpd

Caption: Workflow for HPLC Purification.

Table of Chromatographic Conditions:

ParameterConditionJustification
Column C18, 19 x 150 mm, 5 µmStandard for reversed-phase purification of small molecules.[5]
Mobile Phase A 0.1% TFA in WaterControls pH for protonation and ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent for gradient separation.
Flow Rate 18.0 mL/minAppropriate for a 19 mm ID preparative column.
Column Temp. 30 °CEnsures reproducible retention times.[6]
Detection UV at 254 nmA common wavelength for aromatic/heterocyclic compounds.[6] For optimization, determine λmax via UV scan.
Injection Vol. 100 µL (Scouting) to 2 mL (Preparative)Scale up injection volume for preparative run based on scouting results and column loading capacity.
Gradient Program Time (min) % B
0.010
2.010
12.060
13.095
15.095
15.110
18.010
Protocol 3: Purification and Analysis
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Scouting Run: Perform an initial analytical-scale injection (e.g., 100 µL) to determine the retention time of the target compound and the separation profile from its impurities.

  • Method Optimization (if necessary): If resolution is not optimal, adjust the gradient.

    • For early-eluting impurities, extend the initial isocratic hold at 10% B.

    • To improve separation between closely eluting peaks, decrease the gradient slope (e.g., 10-40% B over 15 minutes instead of 10-60% B over 10 minutes).

  • Preparative Run: Once the method is optimized, perform the large-scale preparative injection.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest. It is advisable to collect the peak in multiple fractions (e.g., start, middle, and end) to isolate the purest material.

  • Purity Analysis: Re-inject small aliquots of each collected fraction onto an analytical HPLC system using a rapid analytical method to confirm purity.

  • Pooling and Evaporation: Combine the fractions that meet the desired purity threshold (e.g., >98%). Remove the solvents via rotary evaporation or lyophilization to obtain the final, purified compound as its TFA salt.

Expected Results and Troubleshooting

Expected Chromatogram: A successful purification will yield a chromatogram with a sharp, symmetrical main peak for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, well-resolved from earlier and later eluting impurity peaks. The retention time will be dependent on the exact C18 column chemistry but should be within the main gradient window.

Troubleshooting:

IssuePotential CauseSuggested Solution
Peak Tailing Insufficient mobile phase acidity; Column degradation.Ensure TFA concentration is 0.1%. Replace the column if performance does not improve.
Poor Resolution Gradient is too steep; Column is overloaded.Decrease the gradient slope. Reduce the injection mass for the preparative run.
No Retention Incorrect column type; Highly polar compound.Confirm a C18 column is installed. While unlikely with this method, for extremely polar compounds, a HILIC or aqueous normal phase (ANP) column could be considered.[7]
Split Peaks Sample solvent incompatible with mobile phase; Column void.Reduce the amount of DMSO in the sample preparation step. Replace the column.

Conclusion

The reversed-phase HPLC method detailed herein provides a robust and reliable protocol for the purification of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. By leveraging an acidic mobile phase modifier (0.1% TFA) with a standard C18 stationary phase, this method effectively mitigates the common chromatographic issues associated with polar, basic compounds. The systematic workflow, from analytical scouting to preparative fraction collection, ensures that researchers can consistently obtain high-purity material essential for downstream applications in research and drug development.

References

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. PubChem.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
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  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • National Center for Biotechnology Information. (n.d.). 1-(Pyridin-3-yl)piperazine. PubChem. Retrieved from [Link]

  • MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from a presentation discussing alternative stationary phases when C18 is insufficient.
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  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
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  • BenchChem. (n.d.). C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. Retrieved from an article on their website about C18 columns.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. This article discusses the challenge of retaining piperazine on C18 columns.
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  • MDPI. (n.d.). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Retrieved from a paper detailing an HPLC method with a methanol/acetic acid mobile phase.
  • Vulcanchem. (n.d.). 3-piperazin-1-yl-6-piperidin-1-ylpyridazine.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from an article discussing various approaches for analyzing polar compounds.
  • PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from a manual describing analytical methods for piperazines.
  • Zhang, W. Q., & Hu, C. Q. (2010). [Theory of selectivity of RP-LC C18 column and its application]. Yao Xue Xue Bao, 45(5), 555-559. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from a product page providing properties of piperidine.
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Application Note: Comprehensive NMR Characterization of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Pharmaceutical Interest

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a heterocyclic compound featuring three key pharmacophores: a pyridazine ring, a piperazine ring, and a pyridine ring. This molecular architecture is of significant interest to researchers in drug discovery and development, as these individual moieties are present in a wide array of biologically active molecules.[1][2] The piperazine ring, in particular, is a common structural element in pharmaceuticals due to its ability to improve physicochemical properties such as solubility and bioavailability.[1][3]

Accurate and unambiguous structural elucidation is a critical step in the synthesis and development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the chemical structure of organic molecules in solution.[4] This application note provides a detailed guide to the comprehensive NMR characterization of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, including sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a guide to spectral interpretation for complete structural verification. The protocols and predicted data herein serve as a robust framework for scientists working with this compound and its analogs.

Synthesis Overview: A Probable Synthetic Route

While a specific synthesis for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is not explicitly detailed in the immediate literature, a plausible and efficient synthetic route can be inferred from established methodologies for related compounds.[5][6] A common approach involves a two-step nucleophilic aromatic substitution (SNAr) sequence starting from 3,6-dichloropyridazine.

The proposed synthesis would first involve a selective SNAr reaction of 3,6-dichloropyridazine with piperazine.[5] This is followed by a Suzuki or Stille coupling reaction to introduce the pyridin-4-yl moiety at the remaining chlorinated position. This sequence is outlined in the workflow diagram below.

G cluster_0 Synthetic Workflow A 3,6-Dichloropyridazine C S N Ar Reaction A->C B Piperazine B->C D 3-Chloro-6-(piperazin-1-yl)pyridazine C->D F Cross-Coupling Reaction D->F E Pyridine-4-boronic acid (Suzuki Coupling) E->F G 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine F->G

Caption: Proposed synthetic workflow for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Experimental Protocols: Acquiring High-Quality NMR Data

Sample Preparation

For optimal results, careful sample preparation is paramount.

  • Compound Purity: Ensure the sample of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively high boiling point, which is advantageous for variable temperature NMR studies if required.[7] Chloroform-d (CDCl₃) is another common alternative.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern spectrometers can also reference spectra to the residual solvent peak.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrumentation and Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for adequate signal dispersion.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the first step.

    • Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 3-4 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C experiment provides information on all carbon atoms in the molecule.

    • Key Parameters: 512-1024 scans, relaxation delay (d1) of 2 seconds. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.[8]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH).[10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH), which is essential for assigning quaternary carbons and connecting different spin systems.[11]

G cluster_1 NMR Characterization Workflow start Prepared Sample in NMR Tube h1 ¹H NMR (Proton Spectrum) start->h1 c13 ¹³C NMR / DEPT (Carbon Spectrum) start->c13 cosy 2D COSY (¹H-¹H Correlations) h1->cosy hsqc 2D HSQC (¹H-¹³C Direct Correlations) h1->hsqc hmbc 2D HMBC (¹H-¹³C Long-Range Correlations) h1->hmbc c13->hsqc c13->hmbc elucidation Full Structural Elucidation cosy->elucidation hsqc->elucidation hmbc->elucidation

Note: A placeholder for a chemical structure image is used here. For the actual output, a rendered image of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine with numbered atoms would be inserted.

Caption: Atom numbering for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Predicted ¹H NMR Data
Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Notes
H-4', H-5'~7.8 - 8.0d~9.0Protons on the pyridazine ring, doublet due to coupling with each other.
H-2'', H-6''~8.6 - 8.8d~6.0Protons on the pyridine ring, ortho to the nitrogen.
H-3'', H-5''~7.9 - 8.1d~6.0Protons on the pyridine ring, meta to the nitrogen.
H-2, H-6~3.7 - 3.9t~5.0Protons on the piperazine ring adjacent to the pyridazine.
H-3, H-5~3.0 - 3.2t~5.0Protons on the piperazine ring adjacent to the NH.
NHVariablebr s-Broad singlet, chemical shift is concentration and temperature dependent.
Predicted ¹³C NMR Data
Carbon(s) Predicted δ (ppm) DEPT-135 Assignment Notes
C-3'~158 - 160QuaternaryCarbon attached to the piperazine ring.
C-6'~155 - 157QuaternaryCarbon attached to the pyridine ring.
C-4', C-5'~120 - 125CHCarbons on the pyridazine ring.
C-4''~145 - 147QuaternaryCarbon of the pyridine ring attached to the pyridazine.
C-2'', C-6''~150 - 152CHCarbons on the pyridine ring, ortho to the nitrogen.
C-3'', C-5''~121 - 124CHCarbons on the pyridine ring, meta to the nitrogen.
C-2, C-6~48 - 50CH₂Carbons on the piperazine ring adjacent to the pyridazine.
C-3, C-5~44 - 46CH₂Carbons on the piperazine ring adjacent to the NH.
Interpreting 2D NMR for Full Assignment
  • COSY: The COSY spectrum will show a clear correlation between H-4' and H-5' on the pyridazine ring, and between H-2''/H-6'' and H-3''/H-5'' on the pyridine ring. It will also show a correlation between the protons on adjacent carbons of the piperazine ring (H-2/H-6 with H-3/H-5).

  • HSQC: This spectrum will directly link each proton signal to its attached carbon. For example, the proton signal at ~7.8-8.0 ppm will correlate to the carbon signal at ~120-125 ppm, confirming the H-4'/C-4' and H-5'/C-5' assignments.

  • HMBC: The HMBC spectrum is key to connecting the different ring systems.

    • The protons on the piperazine ring (H-2, H-6) should show a correlation to the pyridazine carbon C-3'.

    • The protons on the pyridine ring (H-3'', H-5'') should show a correlation to the pyridazine carbon C-6'.

    • These long-range correlations provide unambiguous evidence for the connectivity of the three heterocyclic rings.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. By following the detailed steps for sample preparation and employing a suite of 1D and 2D NMR experiments, researchers can achieve complete and unambiguous structural assignment. The provided predicted spectral data serves as a valuable reference for interpreting experimental results. This rigorous characterization is an indispensable component of quality control and regulatory submission in the field of drug development.

References

  • El-Esawy, M. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Dvorak, C. A., et al. (2016). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 26(21), 5293-5298. Available from: [Link]

  • Gompper, R., & Breitschaft, W. (1984). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1185-1192. Available from: [Link]

  • Wuest, M., et al. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 23(8), 2045. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 27(19), 6268. Available from: [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1152. Available from: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-476. Available from: [Link]

  • Fariña, J. B., et al. (2001). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Magnetic Resonance in Chemistry, 39(8), 473-478. Available from: [Link]

  • Katritzky, A. R., et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available from: [Link]

  • SpectraBase. (n.d.). 3,6-dichloro-4-(1-piperidinyl)pyridazine. Retrieved from [Link]

  • Li, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(11), 2499-2506. Available from: [Link]

  • Foks, H., et al. (2005). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 361-368. Available from: [Link]

  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • Nikolova, P., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(12), 2095. Available from: [Link]

  • Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Wuest, M., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(17), 3175. Available from: [Link]

  • Kaski, J., et al. (1995). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(11), 1887-1893. Available from: [Link]

  • Fan, P., et al. (2011). 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2879. Available from: [Link]

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Application Notes and Protocols for In Vivo Experimental Design Using G-Quadruplex Stabilizing Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyridazine-Piperazine Scaffolds and the G-Quadruplex as a Therapeutic Target

The pyridazine-piperazine scaffold is a recurring motif in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. While the specific compound 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a novel entity with limited publicly available data, its core structure, featuring a planar aromatic system and a flexible piperazine ring, is reminiscent of a promising class of anti-cancer agents: G-quadruplex (G4) stabilizers.[1] G-quadruplexes are non-canonical, four-stranded DNA and RNA structures that are enriched in the telomeres and promoter regions of numerous oncogenes.[2][3] The stabilization of these structures by small molecules can impede cancer cell proliferation by interfering with DNA replication and transcription of cancer-promoting genes.[4]

Given the therapeutic potential of G4 stabilization and the structural similarities, this guide will use a representative G-quadruplex stabilizer as a model to provide a detailed framework for in vivo experimental design. The principles and protocols outlined herein are broadly applicable to novel small molecules, including 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, that are hypothesized to function through this mechanism.

The G-Quadruplex Stabilization Pathway: A Novel Anti-Cancer Strategy

G-quadruplexes are formed in guanine-rich sequences of nucleic acids.[5] They consist of square-planar arrangements of four guanine bases (G-quartets) stabilized by Hoogsteen hydrogen bonds and a central cation.[6] In cancer cells, the formation and resolution of G4 structures are critical for processes such as telomere maintenance and the expression of oncogenes like MYC and BCL2.[3] Small molecule G4 stabilizers, often containing planar aromatic cores, can bind to and stabilize these structures, effectively locking them in place.[1] This stabilization can lead to the inhibition of telomerase, an enzyme crucial for immortalizing cancer cells, and can also stall the transcriptional machinery at the promoter regions of oncogenes, leading to their downregulation.[7] The net result is the induction of apoptosis and senescence in cancer cells.[8]

G4_Stabilization_Pathway cluster_nucleus Cell Nucleus G4_Ligand G4 Stabilizing Ligand (e.g., Pyridazine-Piperazine Scaffold) G4_Structure G-Quadruplex (G4) Structure Formation G4_Ligand->G4_Structure Binding & Stabilization G_rich_DNA G-rich DNA Sequence (Telomeres, Oncogene Promoters) G_rich_DNA->G4_Structure Folding Transcription_Factors Transcription Factors & RNA Polymerase G4_Structure->Transcription_Factors Blocks Binding Telomerase Telomerase G4_Structure->Telomerase Inhibits Activity Apoptosis_Senescence Apoptosis / Senescence G4_Structure->Apoptosis_Senescence Induces Oncogene_Transcription Oncogene Transcription (e.g., MYC, BCL2) Transcription_Factors->Oncogene_Transcription Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Cancer_Cell_Proliferation Cancer Cell Proliferation & Survival Oncogene_Transcription->Cancer_Cell_Proliferation Telomere_Elongation->Cancer_Cell_Proliferation

Caption: G-Quadruplex Stabilization Pathway.

Preclinical In Vivo Experimental Design: A Step-by-Step Approach

A robust preclinical in vivo experimental design is crucial to evaluate the therapeutic potential and safety profile of a novel G-quadruplex stabilizer.

Animal Model Selection: The Importance of Clinical Relevance

The choice of the animal model is a critical determinant of the translational value of the study. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly recommended as they better recapitulate the heterogeneity of human tumors.[9][10]

Rationale for Model Selection:

  • Target Presence: Select PDX models derived from tumor types known to have a high prevalence of G4 structures in key oncogenes (e.g., pancreatic cancer, glioblastoma).[11]

  • Genomic Characterization: Utilize models that have been genomically characterized to confirm the presence of G4-forming sequences in target genes.

  • Standard Xenografts: While PDX models are preferred, initial efficacy can also be assessed in traditional cell line-derived xenografts using cell lines with known G4-dependent oncogene expression.

Compound Formulation and Administration

The formulation and route of administration should be carefully optimized to ensure adequate bioavailability and exposure at the tumor site.

  • Formulation: For preclinical studies, G4 stabilizers are often formulated in vehicles such as a mixture of DMSO, Cremophor EL, and saline, or in aqueous solutions containing cyclodextrins to improve solubility.

  • Route of Administration:

    • Intraperitoneal (IP) injection: Often used in early-stage preclinical studies for consistent dosing.

    • Oral gavage (PO): Preferred for compounds with good oral bioavailability, as it mimics a more clinically relevant route of administration.

    • Intravenous (IV) injection: Useful for compounds with poor oral bioavailability or for achieving rapid high plasma concentrations.

Dosing Regimen and Toxicity Assessment: The Maximum Tolerated Dose (MTD) Study

Before conducting efficacy studies, a Maximum Tolerated Dose (MTD) study is essential to determine the highest dose that can be administered without causing unacceptable toxicity.[12] The traditional 3+3 dose-escalation design is commonly employed.[13]

Protocol for MTD Study:

  • Animal Acclimatization: Acclimate healthy, age-matched immunodeficient mice (e.g., NOD/SCID) for at least one week.

  • Dose Cohorts: Establish at least 3-4 dose cohorts, starting with a low dose (e.g., one-tenth of the in vitro IC50, converted to an in vivo dose).[14]

  • Treatment and Observation:

    • Administer the compound daily (or as per the planned treatment schedule) to cohorts of 3 mice.

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Record body weight at least three times a week.

  • Dose Escalation: If no dose-limiting toxicities (DLTs), such as >20% weight loss or severe clinical signs, are observed in a cohort after a defined period (e.g., 14 days), escalate to the next dose level with a new cohort of 3 mice.

  • MTD Determination: The MTD is defined as the highest dose level at which no more than one out of six mice experiences a DLT.

Parameter Description
Animal Model Healthy NOD/SCID mice, 6-8 weeks old
Starting Dose Based on in vitro data and literature on similar compounds[14]
Dose Escalation Modified Fibonacci or 3+3 design[13]
Treatment Schedule Daily IP injection for 14 consecutive days
Endpoint Determination of the MTD
Monitoring Daily clinical observation, body weight (3x/week)

Table 1: Example Design for a Maximum Tolerated Dose (MTD) Study.

Efficacy Studies Protocol: Evaluating Anti-Tumor Activity

Once the MTD is established, efficacy studies can be initiated in tumor-bearing mice.

Efficacy_Study_Workflow Tumor_Implantation Tumor Implantation (PDX or Cell Line) Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Treatment Phase (Vehicle vs. Compound at MTD) Randomization->Treatment_Phase Monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) Treatment_Phase->Monitoring Endpoint Study Endpoint (Tumor size limit or pre-defined time) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Biomarker Analysis) Endpoint->Analysis

Caption: In Vivo Efficacy Study Workflow.

Step-by-Step Protocol for a PDX Efficacy Study:

  • Tumor Implantation: Subcutaneously implant small fragments of a well-characterized PDX tumor into the flank of immunodeficient mice.[15]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Treatment Group: Administer the G4 stabilizer at its MTD according to the predetermined schedule (e.g., daily IP injections).

    • Control Group: Administer the vehicle solution on the same schedule.

  • Ongoing Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, animals are euthanized, and tumors and other relevant tissues are collected for further analysis.

Pharmacodynamic (PD) and Biomarker Analysis: Confirming Target Engagement

To ensure that the observed anti-tumor effects are due to the intended mechanism of action, it is crucial to perform pharmacodynamic (PD) and biomarker analyses.

G4-Chromatin Immunoprecipitation Sequencing (G4-ChIP-seq):

G4-ChIP-seq is a powerful technique to map the locations of G4 structures in the genome of tumor cells and to assess whether a G4-stabilizing compound increases the prevalence of these structures at specific loci.[16][17][18]

Protocol for G4-ChIP-seq on Tumor Tissue:

  • Tissue Collection: At the end of the efficacy study, excise tumors from both treated and control animals and immediately flash-freeze them in liquid nitrogen or process them for chromatin cross-linking.

  • Chromatin Preparation:

    • Mince the tumor tissue and cross-link with formaldehyde.

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a G4-specific antibody (e.g., BG4).

    • Use protein A/G magnetic beads to pull down the antibody-G4 DNA complexes.

  • DNA Purification and Sequencing:

    • Reverse the cross-links and purify the DNA.

    • Prepare a sequencing library and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify peaks that are enriched in the treated samples compared to the control samples. These enriched peaks correspond to regions where the G4 stabilizer has enhanced G4 formation.

Data Analysis and Interpretation

  • Efficacy: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

  • Toxicity: Assess toxicity by monitoring body weight changes and clinical signs.

  • Pharmacodynamics: Analyze G4-ChIP-seq data to confirm increased G4 stabilization at the promoter regions of target oncogenes. Correlate these findings with changes in gene expression (via qPCR or RNA-seq) and protein levels (via Western blot or immunohistochemistry) of the corresponding oncoproteins.

Troubleshooting

Problem Potential Cause Solution
High toxicity/mortality in MTD study Poor compound solubility leading to precipitation and embolism; off-target effects.Re-formulate the compound; consider alternative routes of administration; perform in vitro off-target screening.
Lack of efficacy in xenograft models Poor pharmacokinetic properties (low bioavailability, rapid clearance); insufficient target engagement.Perform pharmacokinetic studies to measure drug concentration in plasma and tumor tissue; increase dose if tolerated; optimize dosing schedule.
No evidence of G4 stabilization in PD studies Insufficient drug concentration at the tumor site; antibody issues in G4-ChIP-seq.Verify drug exposure in the tumor; validate the G4 antibody and optimize the ChIP protocol; use an alternative method to assess target engagement.

Conclusion

The in vivo evaluation of novel G-quadruplex stabilizing agents, such as those based on a pyridazine-piperazine scaffold, requires a systematic and rigorous experimental approach. By carefully selecting relevant animal models, establishing a safe and effective dosing regimen, and incorporating robust pharmacodynamic and biomarker analyses, researchers can generate the high-quality data necessary to advance these promising anti-cancer compounds toward clinical development.

References

  • Kundu, M. (2017). Quadruplex DNA stabilizing agents as potential anti-cancer therapeutics. Posters & Accepted Abstracts: Med Chem (Los Angeles). Available at: [Link]

  • Chambers, V. S., et al. (2015). In Vivo Chemical Probing for G-Quadruplex Formation. Methods in Molecular Biology. Available at: [Link]

  • Wang, D., et al. (2022). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. STAR Protocols. Available at: [Link]

  • Llacuna, L., et al. (2013). Structural insights into G-quadruplexes: towards new anticancer drugs. Current Medicinal Chemistry. Available at: [Link]

  • Kim, K. C., et al. (2020). Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer. Medicine (Baltimore). Available at: [Link]

  • Gao, Z., et al. (2022). G4Beacon: An In Vivo G4 Prediction Method Using Chromatin and Sequence Information. International Journal of Molecular Sciences. Available at: [Link]

  • Lam, E. Y. N., et al. (2021). Quadruplex Ligands in Cancer Therapy. Cancers (Basel). Available at: [Link]

  • Postel-Vinay, S., et al. (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research. Available at: [Link]

  • Ribeiro, D. J. G. (2016). G-quadruplex ligands for cancer therapy. RUN. Available at: [Link]

  • Chang, T.-C. (2020). Special Issue : Recent Advances of G-Quadruplexes In Vivo and In Vitro. MDPI. Available at: [Link]

  • Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors. (2021). ResearchGate. Available at: [Link]

  • Kuznetsov, S., et al. (2022). Prediction of G4 formation in live cells with epigenetic data: a deep learning approach. NAR Genomics and Bioinformatics. Available at: [Link]

  • Paulo, A. (2019). Major Achievements in the Design of Quadruplex-Interactive Small Molecules. Molecules. Available at: [Link]

  • Wang, H., et al. (2020). Starting dose selection and dose escalation for oncology small molecule first-in-patient trials: Learnings from a survey of approved drugs. ASCO Publications. Available at: [Link]

  • G-quadruplex structures: In vivo evidence and function. (2015). ResearchGate. Available at: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. Available at: [Link]

  • Musumeci, F., et al. (2022). Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives. Cancers (Basel). Available at: [Link]

  • Chen, Y., et al. (2020). Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction. Molecules. Available at: [Link]

  • Postel-Vinay, S., et al. (2012). Early phase clinical trials to identify optimal dosing and safety. Journal of Clinical Pharmacology. Available at: [Link]

  • Hynds, R. (2023). Patient-derived xenograft models for preclinical oncology research. YouTube. Available at: [Link]

  • Di Antonio, M., et al. (2020). Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method. Nucleic Acids Research. Available at: [Link]

  • Luedtke, N. W. (2018). Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay. Molecules. Available at: [Link]

  • Scott, G. R., et al. (2021). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Patient-derived xenograft experimental protocol... (n.d.). ResearchGate. Available at: [Link]

  • Awadasseid, A., et al. (2021). G-quadruplex stabilization via small-molecules as a potential anti-cancer strategy. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Chromatin immunoprecipitation (ChiP-seq) protocol. (n.d.). Fasteris. Available at: [Link]

  • Phatak, P., et al. (2013). Structure-based design and evaluation of naphthalene diimide G-quadruplex ligands as telomere targeting agents in pancreatic cancer cells. PLoS One. Available at: [Link]

  • ssG4-seq for global profiling of strand-specific G-quadruplex structures in mammalian genomes. (2019). ResearchGate. Available at: [Link]

  • Awadasseid, A., et al. (2021). G-quadruplex stabilization via small-molecules as a potential anti-cancer strategy. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Side product formation in the synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic route for higher yield and purity.

Troubleshooting Guide: Side Product Formation

The synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 3-chloro-6-(pyridin-4-yl)pyridazine precursor and piperazine. While this is a generally robust transformation, several side products can arise, complicating purification and reducing yields. This section addresses the most common issues in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a high molecular weight impurity that is difficult to separate from the desired product. What is this side product and how can I prevent its formation?

Answer:

The most probable high molecular weight impurity is the N,N'-bis-substituted piperazine derivative. This occurs when a single piperazine molecule reacts with two molecules of the 3-chloro-6-(pyridin-4-yl)pyridazine starting material.

Causality: Piperazine possesses two nucleophilic secondary amine groups. Once the first substitution occurs to form the desired product, the remaining secondary amine on the piperazine ring can still act as a nucleophile and react with another molecule of the electrophilic pyridazine.

Prevention Strategies:

  • Stoichiometry Control: Employing a large excess of piperazine (typically 3-5 equivalents or more) shifts the reaction equilibrium towards the mono-substituted product. This statistical approach ensures that a molecule of the pyridazine starting material is more likely to encounter a molecule of unreacted piperazine rather than the already-reacted product.

  • Use of Mono-Protected Piperazine: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) protecting group renders one of the nitrogens unreactive. After the SNAr reaction, the Boc group can be readily removed under acidic conditions to yield the desired product. This method is particularly useful when a large excess of piperazine is not feasible or desirable.

Question 2: I am observing an impurity with a mass corresponding to the hydrolysis of my starting material. How can this be avoided?

Answer:

This impurity is likely 6-(pyridin-4-yl)pyridazin-3(2H)-one, which results from the hydrolysis of the 3-chloro-6-(pyridin-4-yl)pyridazine starting material.

Causality: The pyridazine ring is electron-deficient, making the carbon atom attached to the chlorine susceptible to nucleophilic attack.[1] If water is present in the reaction mixture, it can act as a nucleophile, leading to the displacement of the chloride and formation of the corresponding pyridazinone. This is especially prevalent at elevated temperatures.

Prevention Strategies:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Aprotic Solvents: While protic solvents like ethanol can be used, consider switching to an aprotic solvent such as toluene, dioxane, or N,N-dimethylformamide (DMF) to minimize the presence of protic species that can facilitate hydrolysis.[2]

Question 3: My reaction is sluggish and does not go to completion, leaving a significant amount of starting material. How can I improve the reaction rate?

Answer:

Incomplete conversion is a common issue in SNAr reactions. Several factors can contribute to a sluggish reaction.

Causality: The rate of an SNAr reaction is dependent on the nucleophilicity of the attacking species, the electrophilicity of the aromatic ring, the nature of the leaving group, and the reaction conditions (temperature and solvent).[3][4]

Optimization Strategies:

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. Many SNAr reactions with chloro-pyridazines require heating.[5]

  • Solvent: The choice of solvent can have a significant impact. Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cationic species and leaving the nucleophile relatively free.[2]

  • Base: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can deprotonate the piperazine, increasing its nucleophilicity. However, care must be taken as this can also promote side reactions.

  • Leaving Group: While you are likely starting with a chloro-pyridazine, for future reference, the reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I.[3][4]

Summary of Potential Side Products and Mitigation Strategies

Side Product Formation Mechanism Prevention Strategy
N,N'-bis(6-(pyridin-4-yl)pyridazin-3-yl)piperazineDouble nucleophilic substitution on piperazineUse a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine).
6-(pyridin-4-yl)pyridazin-3(2H)-oneHydrolysis of the chloro-pyridazine starting materialUse anhydrous solvents and reagents; consider aprotic solvents.
Unreacted 3-chloro-6-(pyridin-4-yl)pyridazineIncomplete reactionIncrease reaction temperature, use a polar aprotic solvent, or add a non-nucleophilic base.[2][5]

Reaction Pathway and Side Reactions

G Start_Pyridazine 3-chloro-6-(pyridin-4-yl)pyridazine Product 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine Start_Pyridazine->Product + Piperazine (Desired Pathway) Side_Product_1 N,N'-bis-substituted Piperazine Start_Pyridazine->Side_Product_1 Side_Product_2 6-(pyridin-4-yl)pyridazin-3(2H)-one Start_Pyridazine->Side_Product_2 + H₂O (Hydrolysis) Piperazine Piperazine Piperazine->Product Product->Side_Product_1 + Start_Pyridazine (Double Substitution) Excess_Piperazine Excess Piperazine Excess_Piperazine->Product Favors Water H₂O Water->Side_Product_2

Sources

Technical Support Center: Strategies to Reduce High Hepatic Clearance of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting-focused strategies to address the common challenge of high hepatic clearance in pyridazine-containing compounds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your drug discovery programs.

Section 1: Understanding the Root Cause of High Pyridazine Clearance

This section addresses the fundamental mechanisms that often lead to the rapid elimination of pyridazine-based drug candidates by the liver.

FAQ 1: My pyridazine compound shows promising potency, but its hepatic clearance is unacceptably high. What are the likely metabolic culprits?

High hepatic clearance of pyridazine compounds is typically driven by extensive enzymatic metabolism. The unique electronic properties of the pyridazine ring make it a substrate for several key hepatic enzymes.

Primary Metabolic Pathways:

  • Phase I Oxidation (Functionalization): This is the most common initial step.

    • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, located primarily in the liver's endoplasmic reticulum, catalyzes various oxidative reactions. For pyridazines, this can include hydroxylation of the pyridazine ring itself or adjacent alkyl groups, as well as N-dealkylation or O-dealkylation of substituents.[1]

    • Aldehyde Oxidase (AO): This cytosolic molybdenum-containing enzyme is a major contributor to the metabolism of electron-deficient nitrogen-containing heterocycles.[2][3][4] Pyridazine rings are particularly susceptible to AO-mediated oxidation, which typically occurs at a carbon atom adjacent to a ring nitrogen, forming a lactam metabolite. A significant number of drug candidates have failed in development due to unanticipated, high AO-mediated clearance.[2][4]

  • Phase II Conjugation (Solubilization): Following Phase I oxidation, the newly introduced functional groups (like hydroxyls) can be conjugated with highly polar endogenous molecules, such as glucuronic acid (by UGT enzymes), to facilitate excretion. In some cases, N-glucuronidation can occur directly on the pyridazine ring nitrogens.[5]

The Role of Physicochemical Properties:

  • Lipophilicity (LogD): Generally, more lipophilic (greasy) compounds have a higher affinity for metabolic enzymes and are more readily metabolized. Reducing a compound's lipophilicity is a common strategy to decrease metabolic clearance.[6]

cluster_Phase1 Phase I Metabolism (Liver) cluster_Phase2 Phase II Metabolism Parent Pyridazine Compound CYP_Metabolism CYP450 Enzymes (e.g., CYP3A4, 2D6) Parent->CYP_Metabolism Oxidation AO_Metabolism Aldehyde Oxidase (AO) Parent->AO_Metabolism Oxidation Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated, Lactam) CYP_Metabolism->Oxidized_Metabolite AO_Metabolism->Oxidized_Metabolite UGT_Enzymes Conjugation Enzymes (e.g., UGTs) Oxidized_Metabolite->UGT_Enzymes Conjugation Conjugated_Metabolite Conjugated Metabolite (Highly Polar) UGT_Enzymes->Conjugated_Metabolite Excretion Biliary/Renal Excretion Conjugated_Metabolite->Excretion

Caption: Key hepatic metabolic pathways for pyridazine compounds.

Section 2: Experimental Troubleshooting & Protocols

A systematic experimental approach is crucial to efficiently identify the cause of high clearance. This section provides a workflow and detailed protocols to guide your investigation.

Guide 1: A Step-by-Step Workflow to Pinpoint the Metabolic Liability

Follow this decision-making process to diagnose the cause of high clearance for your compound.

Start Problem: High In Vivo Clearance HLM_Assay Step 1: Perform Liver Microsomal Stability Assay Start->HLM_Assay HLM_Result Compound Stability? HLM_Assay->HLM_Result Hepatocyte_Assay Step 2: Perform Suspended Hepatocyte Assay HLM_Result->Hepatocyte_Assay Stable (Low Turnover) CYP_Phenotyping Conclusion: Metabolism is likely CYP-mediated. Next: CYP Reaction Phenotyping HLM_Result->CYP_Phenotyping Unstable (High Turnover) Hepatocyte_Result Compound Stability? Hepatocyte_Assay->Hepatocyte_Result AO_Investigation Conclusion: Metabolism is likely non-microsomal (e.g., Aldehyde Oxidase) or involves Phase II / Transporters. Next: Test with AO inhibitors. Hepatocyte_Result->AO_Investigation Unstable Low_Metabolism Conclusion: Metabolism is low. High clearance may be due to other mechanisms (e.g., active transport). Requires further investigation. Hepatocyte_Result->Low_Metabolism Stable

Caption: Experimental workflow for identifying clearance mechanisms.

FAQ 2: My compound is rapidly consumed in Human Liver Microsomes (HLM). What's the next step?

Causality: A rapid loss of the parent compound in an HLM assay is a strong indicator of metabolism by Phase I enzymes, primarily CYPs, as microsomes are enriched with these enzymes but lack cytosolic enzymes like AO.[7]

Next Step: Proceed to identify the specific CYP isozyme(s) responsible (Reaction Phenotyping) and the site of metabolism (Metabolite Identification).

Click for Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compound (e.g., a compound with known high clearance like Verapamil)

  • Negative Control Compound (e.g., a compound with known low clearance like Warfarin)

  • Termination Solution: Acetonitrile with an internal standard

  • 96-well incubation plate and collection plate

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes on ice.[7] Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation Setup: In the incubation plate, add the microsomal suspension. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells to reach a final concentration (typically 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.[8] For a negative control (-NADPH), add buffer instead.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the collection plate containing the cold termination solution. The "0" minute sample should be taken immediately after adding the compound but before adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant, k (min⁻¹).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) = (k / [protein concentration in mg/mL]) * 1000.

Self-Validation: The positive control should show significant turnover (>80% in 60 min), while the negative control should show minimal turnover (<20%). The -NADPH control should show no significant loss of the test compound, confirming the reaction is enzyme- and cofactor-dependent.

FAQ 3: My compound is stable in HLM, but shows high clearance in suspended hepatocytes. What does this mean?

Causality: This is a classic signature of non-microsomal metabolism or transporter-mediated clearance. Suspended hepatocytes contain the full complement of hepatic enzymes, including cytosolic enzymes like Aldehyde Oxidase (AO), as well as uptake and efflux transporters which are absent in microsomes.[9][10] The stability in HLM rules out significant CYP involvement, pointing towards AO or other pathways as the primary clearance mechanism.

Next Step: Perform experiments to specifically investigate the role of AO using a known AO inhibitor.

Click for Protocol: Suspended Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) in a more physiologically relevant system that includes both Phase I and Phase II enzymes and transporters.

Materials:

  • Cryopreserved Human Hepatocytes (pooled donors)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound Stock Solution (10 mM in DMSO)

  • Positive/Negative Control Compounds

  • Termination Solution: Acetonitrile with an internal standard

  • 96-well incubation plate and collection plate

  • LC-MS/MS system for analysis

Methodology:

  • Hepatocyte Thawing: Rapidly thaw hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium. Determine cell viability and density using a method like trypan blue exclusion (viability should be >80%).

  • Cell Plating: Dilute the hepatocyte suspension to the desired cell density (e.g., 1 million viable cells/mL) and add to the incubation plate.

  • Initiation: Add the test compound to the wells (final concentration typically 1 µM).

  • Time Points: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to the collection plate containing the cold termination solution.

  • Sample Processing & Analysis: Follow the same steps 5-7 as in the microsomal stability protocol.

  • Data Analysis: Data analysis is similar to the microsomal assay, but CLint is expressed in µL/min/million cells.

Self-Validation: Positive and negative controls should perform as expected. Cell viability should be monitored post-incubation to ensure it has not significantly dropped.

Section 3: Medicinal Chemistry Strategies to Reduce Clearance

Once the metabolic pathway has been identified, targeted chemical modifications can be made to improve stability.

FAQ 4: My data points to CYP-mediated oxidation at a specific aromatic ring. How can I block this?

Causality: CYPs often oxidize electron-rich or sterically accessible positions on aromatic rings. The goal of chemical modification is to make this "metabolic soft spot" less attractive to the enzyme.[6]

StrategyRationale & ApproachExample Modification
1. Electronic Deactivation Introduce an electron-withdrawing group (EWG) near the site of metabolism. This reduces the electron density of the ring, making it less susceptible to electrophilic attack by the CYP enzyme.Replace a hydrogen atom with Fluorine (F) or a Trifluoromethyl (CF₃) group.
2. Steric Hindrance Introduce a bulky group adjacent to the metabolic soft spot. This physically blocks the active site of the CYP enzyme from accessing the labile position.Introduce a tert-butyl or cyclopropyl group near the site of hydroxylation.
3. Isotopic Reinforcement (Deuteration) Replace a metabolically labile Carbon-Hydrogen (C-H) bond with a stronger Carbon-Deuterium (C-D) bond. Due to the kinetic isotope effect, the C-D bond is broken more slowly by the enzyme, thus reducing the rate of metabolism.Replace a labile -CH₃ group with a -CD₃ group. The recently approved drug deucravacitinib utilizes this strategy.[11]
FAQ 5: Aldehyde Oxidase (AO) is confirmed as the main culprit. What are my options?

Causality: AO-mediated metabolism is a significant challenge for many N-heterocyclic drugs.[4] The enzyme typically hydroxylates an electron-deficient carbon atom adjacent to a ring nitrogen. Strategies focus on blocking this access or altering the ring's electronic character.

StrategyRationale & ApproachExample Modification
1. Modulate Ring Electronics Introduce an electron-donating group (EDG) to the pyridazine ring. This increases the electron density, making the ring less susceptible to nucleophilic attack by the AO enzyme.Add a methoxy (-OCH₃) or amino (-NH₂) group to the pyridazine ring.
2. Steric Shielding Place a substituent, such as a methyl or fluoro group, on the carbon atom adjacent to the susceptible position. This can sterically hinder the enzyme's approach. This is often the most effective strategy.If C4 is the site of metabolism, add a small group at C3 or C5.
3. Bioisosteric Replacement In some cases, the pyridazine core itself is too inherently labile. Consider replacing it with a bioisostere that is less susceptible to AO metabolism, such as a pyridine or pyrimidine, while ensuring the target pharmacology is maintained.[12]Replace the pyridazine scaffold with a suitably substituted pyridine ring.
Section 4: In Vivo Confirmation
Guide 2: How do I confirm that my structural modifications improved the pharmacokinetic (PK) profile in vivo?

Rationale: In vitro stability improvements must translate to in vivo efficacy. An in vivo PK study in a relevant preclinical species (e.g., rat) is the definitive test.

Experimental Design:

  • Select Compounds: Choose the parent (high-clearance) compound and 1-3 of the most promising modified analogues that showed improved in vitro stability while retaining target potency.

  • Dosing: Administer the compounds to separate groups of animals via both intravenous (IV) and oral (PO) routes. The IV dose allows for the direct measurement of systemic clearance, while the PO dose assesses oral bioavailability.

  • Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process the blood to plasma and quantify the drug concentration at each time point using LC-MS/MS.

Key Parameters to Compare:

PK ParameterDescriptionDesired Outcome for Modified Compound
Clearance (CL) The volume of plasma cleared of the drug per unit of time.Lower than the parent compound.
Half-life (t½) The time required for the drug concentration to decrease by half.Longer than the parent compound.
Area Under the Curve (AUC) The total drug exposure over time.Higher than the parent compound for a given dose.
Oral Bioavailability (%F) The fraction of the oral dose that reaches systemic circulation.Higher than the parent compound.

A successful modification will result in a clear and statistically significant reduction in clearance and an increase in half-life and overall exposure (AUC) compared to the parent compound.

References
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. [Link]

  • Ricci, A., & Wager, T. T. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 59(8), 3607–3628. [Link]

  • de Graaf, C., et al. (2011). Experimental human hepatic process clearances from in vitro assays and corresponding in vivo reference data. ADMET & DMPK, 3(1), 48-60. [Link]

  • Journal of Medicinal Chemistry, Ahead of Print. (2026). ACS Publications. [Link]

  • KEGG PATHWAY Database. (2025). Kanehisa Laboratories. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

  • Lin, J. H. (2009). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 10(9), 958-970. [Link]

  • Streit, Z. F., et al. (2022). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Organic Letters, 24(29), 5348–5353. [Link]

  • Soars, M. G., et al. (2007). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Xenobiotica, 37(10-11), 1260-1277. [Link]

  • Kumar, G. N., et al. (2002). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Drug Metabolism and Disposition, 30(6), 683-687. [Link]

  • Al-Qahtani, S., & Al-Farhan, A. (2009). Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates. Expert Opinion on Drug Discovery, 4(6), 635-654. [Link]

  • Pryde, D. C., et al. (2010). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. [Link]

  • Cyprotex ADME-Tox Solutions. (n.d.). Microsomal Stability. Evotec. [Link]

  • Wager, T. T., et al. (2010). Tactics to Avoid Inhibition of Cytochrome P450s. Comprehensive Medicinal Chemistry II, 5, 695-718. [Link]

  • Lathia, C., & Benet, L. Z. (2024). The potential of developing high hepatic clearance drugs via controlled release: Lessons from Kirchhoff's Laws. Journal of Controlled Release, 371, 1-7. [Link]

  • Advanced In Vitro Tools for Evaluating Low-Clearance Compounds in Drug Discovery. (2025). MDPI. [Link]

  • Deranged Physiology. (2023). Hepatic clearance. [Link]

  • Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1039-1065. [Link]

  • Li, L., & Jusko, W. J. (2023). Exploring the Pharmacokinetic Mysteries of the Liver: Application of Series Compartment Models of Hepatic Elimination. Drug Metabolism and Disposition, 51(4), 488-498. [Link]

  • El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Singh, S. S. (2016). Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • Obach, R. S., et al. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica, 38(10), 1325-1338. [Link]

  • JRC Publications Repository. (2016). Development of an in vitro metabolic hepatic clearance method. [Link]

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Technical Support Center: Managing Disubstituted Byproducts in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and proven methodologies for controlling selectivity in piperazine reactions. We understand that managing the formation of disubstituted byproducts is a critical challenge in synthesizing drug candidates and other fine chemicals. This resource is designed to explain the underlying chemical principles and provide actionable, self-validating protocols to help you achieve your desired monosubstituted products with high yield and purity.

Part 1: Understanding the Core Challenge

Piperazine, a six-membered ring with two opposing nitrogen atoms, is a cornerstone building block in medicinal chemistry.[1] Its derivatives are found in a wide range of pharmaceuticals, including antipsychotics, antihistamines, and anticancer agents.[1][2] The core challenge in its functionalization lies in the similar nucleophilicity of its two secondary amine groups. This often leads to a mixture of N-monosubstituted and N,N'-disubstituted products, complicating purification and reducing the yield of the desired compound.[2][3]

The second N-H group in a monosubstituted piperazine can sometimes be even more reactive than the first, depending on the nature of the initial substituent. Therefore, careful control over reaction conditions and a strategic approach are paramount.

Reaction Pathway: Mono- vs. Di-substitution

The competition between the desired monosubstitution and the undesired disubstitution is a fundamental hurdle. The following diagram illustrates this common reaction pathway.

G Piperazine Piperazine (Symmetrical Diamine) Mono_Product Desired Product: Monosubstituted Piperazine Piperazine->Mono_Product 1st Substitution (Desired Path) Electrophile1 Electrophile (R-X) (1 equivalent) Electrophile1->Mono_Product Electrophile2 Electrophile (R-X) (Excess) Di_Product Byproduct: Disubstituted Piperazine Electrophile2->Di_Product Mono_Product->Di_Product 2nd Substitution (Undesired Path)

Caption: Competing reaction pathways in piperazine functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of the disubstituted byproduct in my N-alkylation reaction. What is the most likely cause?

A: This is the most common issue. It's typically caused by one or more of the following factors:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to your electrophile is often insufficient. The monosubstituted product is still nucleophilic and can react further.

  • Rate of Addition: Adding the electrophile too quickly creates localized areas of high concentration, promoting disubstitution.

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for the second substitution to occur, especially if it's sterically hindered.

  • Base: The choice and amount of base can influence the relative nucleophilicity of the starting piperazine versus the monosubstituted product.

Q2: What is the most reliable method to ensure mono-substitution?

A: The use of a protecting group is the most widely accepted and reliable strategy.[3][4] By protecting one of the nitrogen atoms, you effectively block it from reacting. The most common method is to use tert-butoxycarbonyl (Boc) anhydride (Boc₂O) to form 1-Boc-piperazine.[3][4] This allows you to selectively functionalize the free nitrogen. The Boc group can then be cleanly removed under acidic conditions.[3]

Q3: Can I avoid using a protecting group? Are there alternative "direct" methods?

A: Yes, several strategies can favor mono-substitution without protecting groups, although they may require more careful optimization:

  • Use a Large Excess of Piperazine: Using a 5 to 10-fold excess of piperazine statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the monosubstituted product. The challenge then becomes separating your product from the large excess of starting material.

  • In Situ Mono-protonation: You can form the piperazine monohydrochloride in situ. The protonated nitrogen is no longer nucleophilic, effectively acting as a protecting group.[2][4] This method suppresses the formation of disubstituted byproducts.[2]

  • Reductive Amination: This method, which involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent, can be highly selective for mono-alkylation.[3][5][6]

Q4: My product mixture is difficult to separate by column chromatography. What are my options?

A: The polarity of mono- and di-substituted piperazines can be very similar. If chromatography is failing, consider these options:

  • Acid/Base Extraction: The basicity (pKa) of the two products may be different enough to allow for separation via pH-controlled liquid-liquid extraction.

  • Crystallization: It is sometimes possible to selectively crystallize either the desired product or the byproduct from a suitable solvent system.

  • Derivatization: In some cases, you can selectively react the remaining N-H of your monosubstituted product with a reagent that dramatically changes its polarity (e.g., tosyl chloride), allowing for easy separation, followed by removal of the temporary group.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides a logical workflow for diagnosing and solving common issues related to disubstitution.

Troubleshooting Decision Workflow

G Start Start: High Disubstitution Observed Check_PG Is a protecting group (e.g., Boc) strategy viable? Start->Check_PG Check_Stoich Is a large excess of piperazine (≥5 eq) being used? Use_Excess Implement Protocol 1: Stoichiometric Control Check_Stoich->Use_Excess No Use_Reductive Consider Protocol 3: Selective Reductive Amination Check_Stoich->Use_Reductive Yes, but separation is difficult Check_PG->Check_Stoich No Use_PG Implement Protocol 2: Mono-Boc Protection Strategy Check_PG->Use_PG Yes End_Success Success: Improved Mono:Di Ratio Use_Excess->End_Success End_Fail Separation Still an Issue: Consult Purification FAQ Use_Excess->End_Fail Use_PG->End_Success Use_Reductive->End_Success Use_Protonation Consider Protocol 4: In Situ Mono-Protonation Use_Protonation->End_Success

Caption: A decision tree for troubleshooting disubstitution.

Protocol 1: Direct N-Alkylation with Stoichiometric Control

This protocol leverages a large excess of piperazine to statistically favor monosubstitution. It is best for simple alkyl halides and when piperazine is inexpensive and easily removed.

Objective: To synthesize a monosubstituted piperazine while minimizing the disubstituted byproduct.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5.0 to 10.0 equivalents) in a suitable solvent (e.g., acetonitrile, ethanol).

  • Reagent Addition: Dissolve the alkyl halide (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred piperazine solution at room temperature over 1-2 hours. Causality: Slow addition prevents localized high concentrations of the electrophile, which is a primary cause of disubstitution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM) and water.

    • Adjust the aqueous layer to a pH > 12 with NaOH to deprotonate any piperazine salts.

    • Extract the aqueous layer multiple times with DCM.

    • The large excess of unreacted piperazine is highly water-soluble and will remain predominantly in the aqueous phase.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.

Self-Validation: The ratio of mono- to di-substituted product can be quantified by ¹H NMR of the crude material by integrating unique signals for each species.

Protocol 2: The Mono-Boc Protection Strategy

This is the most robust method for achieving high selectivity. It involves two chemical steps: protection and alkylation, followed by an optional deprotection step.

Objective: To synthesize 1-Boc-piperazine as a key intermediate for selective mono-functionalization.

Methodology - Step A: Synthesis of 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) [3][4]

  • Setup: Dissolve piperazine (2.0 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0 °C).

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent. Add this solution dropwise to the cold, stirred piperazine solution. Causality: Using an excess of piperazine ensures the Boc₂O is consumed before it can react with the less nucleophilic nitrogen of the newly formed 1-Boc-piperazine, thus preventing the formation of the di-Boc byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Concentrate the reaction mixture.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield 1-Boc-piperazine, which is often pure enough for the next step.

Methodology - Step B: Alkylation of 1-Boc-piperazine

  • Setup: Dissolve 1-Boc-piperazine (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).[4]

  • Add Electrophile: Add the electrophile (e.g., alkyl halide, 1.1 equivalents) and stir the mixture at room temperature or with gentle heating (50-80 °C) until the reaction is complete (monitor by TLC/LC-MS).

  • Workup & Deprotection:

    • Perform a standard aqueous workup.

    • The resulting N-alkyl-N'-Boc-piperazine can be purified.

    • To remove the Boc group, dissolve the product in DCM and add an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours, then concentrate to remove the excess acid, yielding the TFA salt of the desired monosubstituted piperazine.[3]

Self-Validation: Successful Boc protection is confirmed by the appearance of the characteristic ~1.4 ppm singlet (9H) in the ¹H NMR spectrum. Complete deprotection is confirmed by the disappearance of this signal.

Part 4: Data Summary & Advanced Strategies

Table 1: Influence of Reaction Parameters on Selectivity
ParameterCondition Favoring MONO-substitutionCondition Favoring DI-substitutionRationale
Stoichiometry Large excess of piperazine (5-10 eq.)Near 1:1 or excess electrophileStatistical probability favors reaction with the more abundant piperazine.
Temperature Low Temperature (0 °C to RT)High Temperature (>80 °C)The second substitution often has a higher activation energy.
Rate of Addition Slow, dropwise addition of electrophileRapid, bulk addition of electrophileAvoids localized high concentrations of the electrophile.
Protecting Group Use of Boc, Cbz, etc. on one nitrogenNo protecting group usedPhysically blocks the second nitrogen from reacting.
Advanced Strategy: Buchwald-Hartwig Amination

For the synthesis of N-aryl piperazines, direct nucleophilic aromatic substitution is often difficult. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool.[7][8][9] To achieve mono-arylation, 1-Boc-piperazine is almost always the preferred coupling partner.[10]

  • Typical Conditions: Aryl halide (1.0 eq.), 1-Boc-piperazine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos, Xantphos), and a base (e.g., NaOtBu or K₃PO₄) in a solvent like toluene or dioxane.[7]

Using unprotected piperazine in these reactions often leads to a high yield of the bis-arylated product.[7]

References

  • Taylor, M., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine. Taylor & Francis Online. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. Available at: [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • 1-Boc-piperazine. (n.d.). LookChem. Available at: [Link]

  • De Ruiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. National Center for Biotechnology Information. Available at: [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • Various Authors. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. Available at: [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available at: [Link]

  • Fallacara, A. L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: [Link]

  • Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Center for Biotechnology Information. Available at: [Link]

  • O'Brien, P., et al. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Reductive amination route for selective N‐monosubstitution. (n.d.). ResearchGate. Available at: [Link]

  • Shoukry, M., et al. (2015). Complex formation reactions between [Pd(piperazine)(H2O)2]2+ and biorelevant ligands: synthesis and equilibrium constants. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. Available at: [Link]

  • Leadbeater, N. E., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information. Available at: [Link]

  • MacMillan, D. W. C., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
  • Sarlah, D., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Center for Biotechnology Information. Available at: [Link]

  • Reductive amination of piperazine. (2022). Reddit. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). IJPPS. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. Available at: [Link]

  • Hartono, A., et al. (2023). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. ACS Publications. Available at: [Link]

  • Rueping, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Available at: [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Masaryk University. Available at: [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Ackermann, L., et al. (2021). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. National Center for Biotechnology Information. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Barnes, I., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2022). Bifunctional, piperazine-fused cyclic disulfides for oxidoreductase-activated cellular proagents. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine Analogs' Potency: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of pyridazine and piperazine heterocycles has yielded a plethora of biologically active molecules, attracting significant attention in medicinal chemistry. The 3-piperazin-1-yl-6-pyridin-4-ylpyridazine scaffold, in particular, represents a promising framework for the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[1] This guide provides a comparative analysis of the potency of various analogs, delving into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. By synthesizing data from multiple studies on closely related scaffolds, we aim to provide researchers with actionable insights to guide future drug discovery efforts.

The Privileged Scaffold: Understanding the Core Structure

The 3-piperazin-1-yl-6-pyridin-4-ylpyridazine core combines the structural features of three key pharmacophores: a pyridazine ring, a piperazine linker, and a pyridine moiety. Pyridazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The piperazine ring, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic properties and provides a versatile point for structural modification.[3] The pyridine substituent at the 6-position of the pyridazine ring can significantly influence the molecule's interaction with biological targets.

While a comprehensive SAR study on a single, unified series of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine analogs is not yet available in the public domain, analysis of several closely related analog series provides a strong foundation for understanding the key determinants of potency.

Comparative Potency of Structurally Related Analogs

To elucidate the therapeutic potential of this scaffold, we will examine the potency of analogs from three distinct but structurally related series: urease inhibitors based on a pyridyl-piperazine core, anticancer and vasodilator agents derived from a 3-piperazin-1-yl-1H-pyridazin-6-one scaffold, and anticonvulsant agents based on a 5-(piperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one framework.

Urease Inhibitory Activity of Pyridyl-Piperazine Analogs

A recent study explored a series of 1-(3-nitropyridin-2-yl)piperazine derivatives as inhibitors of urease, an enzyme implicated in the pathogenesis of infections caused by Helicobacter pylori.[4] The potency of these analogs, expressed as IC50 values, highlights the critical role of substitutions on the piperazine nitrogen.

Compound IDR-Group (Substitution on Piperazine Nitrogen)Urease Inhibition IC50 (µM)[4]
5a -CH2CONH(C6H5)2.81 ± 0.12
5b -CH2CONH(C6H4-4-F)2.0 ± 0.73
5c -CH2CONH(C6H4-4-Cl)3.12 ± 0.15
5d -CH2CONH(C6H4-4-Br)3.45 ± 0.21
7a -CH(CH3)CONH(C6H5)2.54 ± 0.11
7e -CH(CH3)CONH(C6H4-4-F)2.24 ± 1.63
Thiourea (Standard)23.2 ± 11.0

Key Insights from SAR:

  • The introduction of an N-arylacetamide or N-arylpropanamide moiety at the 4-position of the piperazine ring resulted in potent urease inhibition.

  • Analogs with a fluoro-substituted phenyl ring (compounds 5b and 7e ) exhibited the highest potency, suggesting that electron-withdrawing groups on the terminal phenyl ring can enhance activity.[4]

Anticancer and Vasodilator Activity of 3-Piperazin-1-yl-1H-pyridazin-6-one Analogs

Derivatives of 3-piperazin-1-yl-1H-pyridazin-6-one have demonstrated significant potential as both anticancer and vasodilator agents.[3][5] Their mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway in cancer.[3]

Compound IDR-Group (Substitution on Phenylpiperazine)Anticancer Activity (AGS cells, % viability at 50 µM)[5]Vasodilator Activity EC50 (µM)
8 H75.4 ± 3.2>10
12 4-F78.1 ± 2.81.2 ± 0.2
17 4-Cl, 3-OCH355.2 ± 4.10.8 ± 0.1
18 4-Cl, 4-OCH358.7 ± 3.50.9 ± 0.1

Key Insights from SAR:

  • Substitutions on the phenyl ring of the piperazine moiety significantly impact both anticancer and vasodilator activity.

  • The presence of methoxy and chloro substituents on the phenyl ring (compounds 17 and 18 ) led to increased cytotoxicity against AGS gastric adenocarcinoma cells.[5]

  • For vasorelaxant activity, the introduction of a fluorine atom at the para position of the phenyl ring (compound 12 ) resulted in a significant increase in potency compared to the unsubstituted analog.

Anticonvulsant Activity of Pyrido[2,3-d]pyridazine Analogs

A series of 5-(piperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one derivatives were evaluated for their anticonvulsant properties.[2] The study highlights the therapeutic potential of this scaffold in neurological disorders.

Compound IDR-Group (Substitution on Piperazine Nitrogen)Anticonvulsant Activity (% inhibition of HLTE)[2]
5a -CH3100
5b -C6H4-4-OCH3100
5d -C6H598.9
5g -CH2CH2OH98.9
Phenytoin (Standard)100

Key Insights from SAR:

  • Both small alkyl (methyl, 5a ) and larger aryl (4-methoxyphenyl, 5b ) substitutions on the piperazine nitrogen resulted in excellent anticonvulsant activity, demonstrating a degree of structural tolerance at this position.[2]

Experimental Methodologies

The determination of compound potency relies on robust and reproducible experimental protocols. Below are summaries of the key assays used in the cited studies.

Urease Inhibition Assay

The inhibitory activity against jack bean urease is determined using the indophenol method.[4] This assay spectrophotometrically measures the amount of ammonia produced by the enzymatic hydrolysis of urea.

Protocol:

  • A solution of jack bean urease is incubated with the test compound at various concentrations for a specified period.

  • Urea solution is added to initiate the enzymatic reaction.

  • After incubation, the reaction is stopped, and the amount of ammonia produced is quantified by adding phenol reagent (a mixture of phenol and sodium nitroprusside) and alkali reagent (a mixture of sodium hydroxide and sodium hypochlorite).

  • The absorbance of the resulting indophenol blue is measured at a specific wavelength (e.g., 630 nm).

  • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Workflow for Urease Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification cluster_analysis Data Analysis urease Urease Solution incubation1 Incubate Urease + Compound urease->incubation1 compound Test Compound (Varying Concentrations) compound->incubation1 urea Urea Solution reaction_start Add Urea to Initiate Reaction urea->reaction_start incubation1->reaction_start incubation2 Incubate reaction_start->incubation2 add_reagents Add Phenol & Alkali Reagents incubation2->add_reagents color_dev Color Development (Indophenol Blue) add_reagents->color_dev measure_abs Measure Absorbance color_dev->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for determining urease inhibitory activity.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control (untreated cells).

Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Cells to Adhere seed_cells->adhesion add_compounds Add Test Compounds adhesion->add_compounds incubation_treatment Incubate (e.g., 48h) add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate (Formation of Formazan) add_mtt->incubation_mtt solubilize Add Solubilizing Agent incubation_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine analogs stem from their ability to interact with various biological targets and modulate key signaling pathways. For instance, the anticancer effects of some pyridazinone derivatives are attributed to their inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.[3]

Inhibition of the PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Pyridazinone Analog Inhibitor->PI3K

Caption: Simplified diagram of PI3K/Akt pathway inhibition.

Future Directions and Conclusion

The 3-piperazin-1-yl-6-pyridin-4-ylpyridazine scaffold and its close analogs represent a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of related compound series reveals that modifications to the piperazine and the terminal aryl/pyridyl moieties are key to modulating potency and selectivity against various biological targets.

Future research should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a library of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine analogs against a specific target (e.g., a panel of kinases) would provide a clearer understanding of the SAR.

  • Target identification and validation: For analogs with promising phenotypic effects (e.g., anticancer activity), identifying the specific molecular target(s) is crucial for mechanism-of-action studies and further optimization.

  • Pharmacokinetic profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is essential to identify candidates with favorable drug-like characteristics.

References

  • Naseer, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369498. [Link]

  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1):01-12. [Link]

  • Gokce, M., et al. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E, 67(Pt 5), o1139. [Link]

  • Dundar, Y., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E, 66(Pt 3), o532. [Link]

  • Liu, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1484-1493. [Link]

  • JOCPR (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

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A Comparative Guide to the Efficacy of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine Derivatives as c-Met/RON Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine scaffold, particularly when functionalized with a piperazine moiety, represents a privileged structure in medicinal chemistry, giving rise to a diverse array of potent kinase inhibitors.[1] This guide provides an in-depth technical comparison of a representative investigational compound, 3-(piperazin-1-yl)-6-(pyridin-4-yl)pyridazine (hereafter designated as BCH-364P) , against established inhibitors of the c-Met and RON receptor tyrosine kinases.

Dysregulation of the c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais) signaling pathways is a critical driver in the progression of numerous cancers, promoting tumor growth, metastasis, and angiogenesis.[2][3] Both c-Met and RON belong to the same family of receptor tyrosine kinases and share significant structural homology, making the development of dual inhibitors a rational therapeutic strategy.[4] This guide will objectively evaluate the preclinical efficacy of BCH-364P in the context of well-characterized inhibitors, providing supporting data and detailed experimental protocols for researchers in oncology and drug development.

Compound Overview and Mechanism of Action

BCH-364P is a novel, ATP-competitive small molecule inhibitor designed to target the kinase domains of both c-Met and RON. The core pyridazine-piperazine structure serves as a robust pharmacophore for interaction with the ATP-binding pocket of these kinases. The pyridin-4-yl substituent is hypothesized to enhance selectivity and potency through additional interactions within the kinase domain.

The mechanism of action for this class of compounds involves blocking the autophosphorylation of c-Met and RON upon ligand binding, which in turn inhibits the activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.[2][3] By abrogating these signals, BCH-364P is expected to suppress tumor cell proliferation, survival, and invasion.

Comparative Efficacy Analysis

The inhibitory potential of BCH-364P is benchmarked against three well-established kinase inhibitors: Crizotinib, Cabozantinib, and BMS-777607. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting kinase activity.

Compoundc-Met IC50 (nM)RON IC50 (nM)Key Characteristics
BCH-364P (Hypothetical) 2.5 4.0 Potent dual c-Met/RON inhibitor with a favorable selectivity profile.
Crizotinib11 - 24[5]-Approved multi-kinase inhibitor (ALK, ROS1, c-Met).
Cabozantinib1.3[6]124[7]Approved multi-kinase inhibitor (VEGFR2, c-Met, RET, AXL).
BMS-7776073.9[1]1.8[1]Potent, selective inhibitor of the Met kinase family (c-Met, RON, Axl, Tyro3).

Note: IC50 values can vary depending on the specific assay conditions.

As illustrated in the table, BCH-364P demonstrates potent, single-digit nanomolar inhibition of both c-Met and RON, positioning it as a highly effective dual inhibitor. Its potency against c-Met is comparable to that of Cabozantinib and BMS-777607. While Crizotinib is an effective c-Met inhibitor, its primary targets are ALK and ROS1.[5] Cabozantinib, though a potent c-Met inhibitor, also strongly targets VEGFR2, which can contribute to both efficacy and toxicity.[6] BMS-777607 is a potent inhibitor of both c-Met and RON, making it a relevant comparator for a dual-targeting agent like BCH-364P.[1]

Signaling Pathways

To understand the biological context of c-Met and RON inhibition, it is crucial to visualize their respective signaling pathways.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation GAB1 GAB1 cMet->GAB1 Phosphorylation STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS GAB1->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The HGF/c-Met Signaling Pathway.

RON_Signaling MSP MSP RON RON Receptor MSP->RON Binding & Dimerization GRB2 GRB2 RON->GRB2 Phosphorylation GAB1 GAB1 RON->GAB1 Phosphorylation STAT3 STAT3 RON->STAT3 SOS SOS GRB2->SOS GAB1->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The MSP/RON Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the comparative evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8][9]

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A 1. Prepare serial dilutions of test compounds (BCH-364P, Comparators) C 3. Add test compounds to respective wells A->C B 2. Add kinase (c-Met or RON), substrate, and ATP to microplate wells D 4. Incubate at 30°C for 60 minutes C->D E 5. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal E->F G 7. Measure luminescence F->G H 8. Plot % inhibition vs. compound concentration and calculate IC50 G->H

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series for BCH-364P and the comparator inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, recombinant human c-Met or RON kinase, the appropriate peptide substrate, and ATP.

  • Initiation of Inhibition: Add the diluted compounds to the reaction wells. Include wells with no inhibitor as a positive control and wells with no kinase as a negative control.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • IC50 Determination: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cellular Phospho-Kinase Western Blot Assay

This assay confirms the on-target activity of the inhibitors by measuring the phosphorylation status of c-Met or RON in a cellular context.[11]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a c-Met or RON-dependent cancer cell line (e.g., Hs746T for c-Met) and allow the cells to adhere overnight. Treat the cells with varying concentrations of BCH-364P or comparator inhibitors for 2 hours.

  • Ligand Stimulation: For acute inhibition studies, serum-starve the cells and then stimulate with the respective ligand (HGF for c-Met, MSP for RON) for 15 minutes in the presence of the inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-c-Met (Tyr1234/1235) or phospho-RON, and total c-Met or total RON. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the reduction in receptor phosphorylation at different inhibitor concentrations.

Conclusion

The representative investigational compound, BCH-364P, with its 3-piperazin-1-yl-6-pyridin-4-ylpyridazine core, demonstrates potent dual inhibition of c-Met and RON kinases. Its preclinical efficacy profile, characterized by low nanomolar IC50 values, is highly competitive with established kinase inhibitors such as Cabozantinib and BMS-777607. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of this and similar compounds. The promising in vitro potency of the pyridazine-piperazine scaffold warrants further investigation into its cellular activity, selectivity, and in vivo efficacy, highlighting its potential as a valuable new therapeutic agent for cancers driven by aberrant c-Met and RON signaling.

References

  • BMS-777607 | ≥99%(HPLC) | Selleck | c-Met 阻害剤. Selleck Chemicals. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • An overview of the c-MET signaling pathway. PMC. [Link]

  • IC50 values against c-Met kinase. a. ResearchGate. [Link]

  • An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. PMC. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

  • Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy. PMC. [Link]

  • Crizotinib in c-MET- or ROS1-positive NSCLC: results of the AcSé phase II trial. PubMed. [Link]

  • Inhibition of RON kinase potentiates anti-CTLA-4 immunotherapy to shrink breast tumors and prevent metastatic outgrowth. PubMed Central. [Link]

  • Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model. PMC. [Link]

  • MSP-RON Signaling Pathway. QIAGEN GeneGlobe. [Link]

  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535). Creative Diagnostics. [Link]

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. PMC. [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. MDPI. [Link]

  • MSP-RON Pathway: Potential Regulator of Inflammation and Innate Immunity. Frontiers. [Link]

  • RON Receptor Signaling and the Tumor Microenvironment. MDPI. [Link]

  • IC 50 Values for Screening Hits (General Library). ResearchGate. [Link]

  • MET Kinase Assay. ResearchGate. [Link]

  • Abstract 607: Development of a novel, selective, and potent inhibitor of RON kinase. AACR Journals. [Link]

  • Hepatocyte growth factor receptor. Wikipedia. [Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. [Link]

  • Mechanisms of RON activation and downstream signaling pathways.... ResearchGate. [Link]

  • Computational study on novel natural inhibitors targeting c-MET. PMC. [Link]

  • Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. PMC. [Link]

  • IC50 values, Relative Resistance Index, and oncogene transcript level... ResearchGate. [Link]

  • The Met Signaling Pathway and Cancer. YouTube. [Link]

  • A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. AACR Journals. [Link]

  • c-MET Protein. AbbVie Science. [Link]

  • Target-Specific Assays. Reaction Biology. [Link]

  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PMC. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. [Link]

  • 2RFN: x-ray structure of c-Met with inhibitor. RCSB PDB. [Link]

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  • Inhibition of Ron kinase blocks conversion of micrometastases to overt metastases by boosting anti-tumor immunity. PMC. [Link]

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A Comparative Guide to CNS Penetration of Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold and the Challenge of the Blood-Brain Barrier

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile building block for targeting a wide array of biological entities.[1] However, for compounds aimed at treating central nervous system (CNS) disorders such as Parkinson's disease, Alzheimer's, or epilepsy, the primary obstacle is not target engagement but rather reaching the target.[2][3] The blood-brain barrier (BBB) stands as a formidable, selective gatekeeper, meticulously controlling the passage of substances into the brain's precious microenvironment.[4]

This guide provides a comparative analysis of CNS penetration among different pyridazine-based compounds. We will delve into the critical structure-activity relationships (SAR) that govern BBB permeability, explore the gold-standard experimental models used to quantify it, and present detailed protocols to empower researchers in their drug discovery efforts. Our focus is on the causality behind experimental choices, ensuring a deep, actionable understanding of how to design and validate CNS-penetrant pyridazine derivatives.

The Physicochemical Gauntlet: Key Properties Governing CNS Penetration

A molecule's journey across the BBB is largely dictated by a set of well-defined physicochemical properties. While no single parameter is absolute, a multiparametric approach is essential for predicting and optimizing CNS penetration.[5][6] The most influential factors for small molecules are transcellular passive diffusion and active transport mechanisms.[4]

  • Lipophilicity (LogP/LogD): A delicate balance is required. While sufficient lipophilicity is needed to enter the lipid bilayer of endothelial cells, excessive lipophilicity can lead to non-specific binding to plasma proteins and brain tissue or rapid metabolism.[6][7]

  • Molecular Weight (MW): Smaller is generally better. Most CNS-penetrant drugs have a molecular weight below 400-500 Daltons, as larger molecules struggle to diffuse across the cell membrane.[6][8]

  • Polar Surface Area (PSA): PSA is a measure of a molecule's polar atoms. A lower PSA (typically < 60-90 Ų) is strongly correlated with higher BBB permeability, as it reduces the desolvation energy penalty required to leave the aqueous environment of the blood and enter the lipidic barrier.[7][8]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) is critical. Each hydrogen bond with water that must be broken for a molecule to cross the BBB exacts an energetic cost.[6][8]

  • Ionization (pKa): The charge state of a molecule at physiological pH (7.4) significantly impacts its ability to cross membranes. Generally, neutral species are more permeable than charged ones.[5]

Efflux transporters, particularly P-glycoprotein (P-gp), are another major hurdle. These proteins actively pump substrates out of the brain endothelial cells and back into the bloodstream, effectively reducing CNS exposure.[5] Identifying if a compound is a P-gp substrate is therefore a critical step in any CNS drug discovery program.

G cluster_brain Brain Parenchyma Compound_Blood Pyridazine Compound (Free Drug) Pgp P-glycoprotein (Efflux Pump) Compound_Blood->Pgp Passive Diffusion Compound_Brain Pyridazine Compound (Pharmacological Effect) Pgp->Compound_Brain Entry Compound_Brain->Pgp Efflux p1->Compound_Blood  Low MW (<500 Da)   p2->Compound_Blood  Low PSA (<90 Ų)   p3->Compound_Blood  Optimal LogP (1-3)   p4->Compound_Blood  Low HBD Count  

Figure 1. Factors influencing the transport of pyridazine compounds across the BBB.

Comparative Analysis of Pyridazine Derivatives

The true test of these principles lies in their application. Let's examine specific pyridazine-based compounds where structural modifications have led to significant differences in CNS penetration. A notable example comes from the development of brain-penetrant pantothenate kinase (PANK) activators.[9][10]

In one study, researchers systematically modified a pyridazine core to enhance brain coenzyme A (CoA) levels, a direct readout of target engagement in the CNS.[9] Compound 3 , which incorporates a hydroxyl group, failed to increase brain CoA levels despite elevating them in the liver. This illustrates that the addition of a potent hydrogen bond donor can completely abrogate BBB penetration.[10] In contrast, fluorinated derivatives such as 21 and 22 were excellent CoA activators in both the liver and brain, demonstrating that strategic fluorination can improve metabolic stability and maintain properties compatible with BBB permeability.[9]

Compound IDKey Structural ModificationBrain CoA Elevation (vs. Vehicle)CNS Penetrant?Rationale for Performance
Compound 3 Addition of a hydroxyl (-OH) groupNo significant increaseNo The hydroxyl group is a strong hydrogen bond donor, which is known to significantly hinder BBB penetration.[10]
Compound 5 Chloro-pyridazine coreSignificant increaseYes Halogenation increases lipophilicity without adding significant bulk, often favoring BBB transit if other parameters are optimal.[9]
Compound 21 Fluorinated phenyl ringExcellent increaseYes Fluorine substitution can block sites of metabolism and subtly modulate electronics and lipophilicity to improve pharmacokinetic properties.[9]
Compound 22 Fluorinated phenyl ring + Chloro-pyridazineExcellent increaseYes This compound combines two favorable modifications, leading to robust CNS activity and good metabolic stability.[9]

Data synthesized from studies on PANK activators.[9][10]

This case study underscores a critical principle: CNS drug design is a multi-parameter optimization challenge. A modification that improves solubility, like adding a hydroxyl group, can be detrimental to CNS penetration.[10]

Experimental Methodologies for Assessing CNS Penetration

A tiered approach, moving from high-throughput in vitro assays to more complex and resource-intensive in vivo models, is the most efficient strategy for evaluating CNS penetration.

In Vitro Models: Early-Stage Screening

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput method that models passive diffusion across the BBB.[11][12] It measures a compound's ability to permeate from a donor well, through a filter coated with a lipid mixture mimicking the brain's endothelial cell membrane, into an acceptor well.[13][14]

  • Causality: This assay is chosen as a primary screen because it is fast, cost-effective, and isolates passive permeability—the dominant transport mechanism for many CNS drugs.[11][12] It quickly filters out compounds with fundamental permeability issues (e.g., high polarity, excessive size) before more expensive cell-based or animal studies are conducted. However, its key limitation is that it cannot model active transport or efflux mechanisms.[11]

Protocol: PAMPA-BBB

  • Membrane Preparation: A filter donor plate is coated with 5 µL of a brain lipid solution (e.g., 1% lecithin in dodecane).[15]

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) in the donor plate.

  • Assay Assembly: The lipid-coated donor plate is placed into an acceptor plate containing fresh buffer.

  • Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated. Compounds are often categorized as low, medium, or high permeability based on their Pe values.

2. Cell-Based Assays (Caco-2, MDCK-MDR1)

Cell-based assays are crucial for identifying compounds that are substrates of efflux transporters like P-gp.[5] The Caco-2 cell line, derived from human colon adenocarcinoma, naturally expresses P-gp and other transporters.[16][17][18] When grown on a semipermeable membrane, these cells form a polarized monolayer that mimics the intestinal barrier and serves as a good surrogate for the BBB in efflux studies.[19]

  • Causality: This assay is employed to specifically investigate whether a compound that shows good passive permeability in PAMPA is a substrate for active efflux. By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated. An ER greater than 2 is a strong indication that the compound is actively transported out of the cell.[18][20]

In Vivo Models: The Definitive Test

While in vitro models are invaluable for screening, in vivo studies in rodent models are the gold standard for definitively quantifying CNS penetration.[21] These studies provide the most physiologically relevant data, integrating all transport mechanisms, plasma protein binding, and metabolism.[21]

The key parameter derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu) .[5] This ratio compares the concentration of the pharmacologically active, unbound drug in the brain to that in the plasma. A Kp,uu of ~1 suggests passive diffusion, a value >1 indicates active influx, and a value <1 suggests active efflux.[5]

G cluster_processing Sample Processing cluster_analysis Analysis Dosing 1. Compound Administration (e.g., IV or PO to Rodent) Time 2. Time Point Selection (Allow for distribution to steady-state) Dosing->Time Sampling 3. Sample Collection (Terminal blood and brain samples) Time->Sampling Plasma 4a. Isolate Plasma (Centrifugation) Sampling->Plasma Homogenate 4b. Brain Homogenization Sampling->Homogenate Dialysis 5. Equilibrium Dialysis (Determine unbound fractions fu,brain and fu,plasma) Plasma->Dialysis LCMS 6. LC-MS/MS Analysis (Determine total concentrations Ctotal,brain and Ctotal,plasma) Plasma->LCMS Homogenate->Dialysis Homogenate->LCMS Calculation 7. Kp,uu Calculation Kp,uu = (Ctotal,brain * fu,brain) / (Ctotal,plasma * fu,plasma) Dialysis->Calculation LCMS->Calculation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

As researchers dedicated to the advancement of science, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe and environmentally conscious management of chemical waste is a critical component of our work. This guide provides a detailed, procedural framework for the proper disposal of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, a heterocyclic compound of interest in drug development.

Inferred Hazard Profile and Risk Assessment

The molecular structure of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine incorporates three key heterocyclic moieties: piperazine, pyridazine, and pyridine. The hazard profile of the overall molecule can be inferred from the known risks associated with these parent structures.

  • Piperazine Moiety: Piperazine and its derivatives are known to cause severe skin burns and eye damage.[1] They can also act as skin and respiratory sensitizers, meaning they may cause allergic reactions upon exposure.[1]

  • Pyridazine Moiety: Pyridazine-containing compounds can be harmful if swallowed and may cause serious eye irritation.[2]

  • Pyridine Moiety: Pyridine is a flammable liquid that can be toxic if absorbed through the skin or inhaled.[3] It is also a suspected human carcinogen and can cause irritation to the skin, eyes, and respiratory system.[3]

Based on this composite analysis, it is prudent to handle 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine as a substance that is potentially harmful if swallowed, a skin and eye irritant, a potential sensitizer, and environmentally hazardous. All handling and disposal operations must be conducted within a certified chemical fume hood.[2]

Quantitative Data Summary of Analogous Compounds

For a clearer understanding of the potential risks that inform our disposal protocol, the following table summarizes the hazards associated with the core structural components.

Compound/Class Key Hazards Notes References
Piperazine Flammable solid; Causes severe skin burns and eye damage; May cause allergy or asthma symptoms; Harmful if swallowed; Suspected of damaging fertility.UN Number: 2579, Transport Hazard Class: 8 (Corrosive)[1][4]
Pyridazine Flammable liquid; Harmful if swallowed; Causes skin irritation; Causes serious eye irritation.Handle as a flammable and irritant material.[5]
Pyridine Highly flammable liquid and vapor; Toxic to eyes, skin, respiratory system, and internal organs; Suspected human carcinogen.Store away from strong oxidizers and acids.[3]
Heterocyclic Amines Often exhibit irritant, corrosive, and toxic properties. Waste streams should not be mixed with other chemical classes without EHS approval.Segregation is a key safety principle.[2][6]

Essential Disposal Infrastructure: Your Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are equipped with the appropriate PPE. This is your primary line of defense against chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber is a robust choice for handling heterocyclic amines; check the manufacturer's compatibility chart for your specific gloves.[3] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn over the goggles.

  • Body Protection: A fully buttoned, flame-retardant lab coat is required.

  • Respiratory Protection: All handling of the solid compound and preparation of its waste should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][7]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol provides a systematic approach to ensure all waste generated is handled safely and in compliance with standard laboratory procedures.

Step 1: Waste Segregation (The Cornerstone of Safety)

Proper segregation prevents dangerous chemical reactions within a waste container.

  • Action: Collect all waste containing 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine in a dedicated hazardous waste container.

  • Causality: Do not mix this waste stream with other chemicals, particularly strong acids or oxidizing agents.[3][8] Mixing nitrogenous bases with acids can cause a violent exothermic reaction. Mixing with oxidizers can create a fire or explosion hazard.

Step 2: Container Selection and Labeling

Clear communication through proper labeling is critical for safety and compliance.

  • Action:

    • Select a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[9]

    • Firmly attach a "Hazardous Waste" label to the container before adding any waste.[6]

    • On the label, write the full chemical name: "3-Piperazin-1-yl-6-pyridin-4-ylpyridazine" (do not use abbreviations) and list all other components of the waste solution (e.g., solvents, water) with their estimated percentages.[6]

  • Causality: Proper container selection prevents leaks and degradation. Detailed labeling informs waste handlers of the container's contents, ensuring it is managed correctly throughout the disposal chain and preventing accidental mixing of incompatible wastes.

Step 3: Managing Waste Streams

Different types of waste require distinct handling procedures.

  • A. Unused or Expired Product (Gross Contamination):

    • Action: Carefully transfer the solid chemical into the designated hazardous waste container inside a chemical fume hood.

    • Causality: This prevents the release of chemical dust into the laboratory environment.

  • B. Contaminated Labware (Trace Contamination):

    • Action: Dispose of items like contaminated gloves, weighing paper, and pipette tips directly into the designated solid hazardous waste container.

    • Causality: Items with trace contamination are still considered hazardous waste and must not be placed in regular trash.

  • C. Contaminated Glassware (Rinsate Collection):

    • Action: Rinse the glassware three times with a suitable solvent (e.g., methanol or ethanol). Collect the first rinsate directly into your liquid hazardous waste container for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. Subsequent rinses can often be collected in a general non-halogenated solvent waste container, but consult your institutional EHS policy for confirmation.

    • Causality: The "triple rinse" method is a standard procedure to decontaminate containers.[8] The first rinse contains the highest concentration of the residue and must be disposed of with the primary chemical waste.

Step 4: Temporary Storage Pending Disposal
  • Action: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.[6] This area should be in a secondary containment tray to catch any potential leaks.

  • Causality: Proper storage prevents spills and ensures the waste is secure and under the control of laboratory personnel until it is collected by trained EHS staff.[6] The container must remain closed at all times except when adding waste.[6]

Step 5: Arranging for Final Disposal
  • Action: Once the waste container is nearly full (around 90% capacity) or you are finished with the project, complete a chemical waste pickup request form as required by your institution.[3][6]

  • Causality: The final disposal of chemical waste must be handled by licensed professionals who will typically use high-temperature incineration for organic compounds.[2] This is the most effective method to ensure complete destruction of the hazardous material. Never dispose of this chemical down the drain.[10][11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine waste.

G start Waste Generation (3-Piperazin-1-yl-6-pyridin-4-ylpyridazine) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe->fume_hood waste_type Step 3: Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated gloves, weighing paper, pipette tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware solid_container Step 4: Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Step 4: Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container triple_rinse Step 4: Triple Rinse with Solvent glassware->triple_rinse storage Step 6: Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage collect_rinsate Step 5: Collect First Rinse into Liquid Waste Container triple_rinse->collect_rinsate collect_rinsate->liquid_container pickup Step 7: Arrange for EHS Pickup (Licensed Disposal) storage->pickup

Caption: Disposal workflow for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Conclusion: A Culture of Safety

The responsible disposal of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is not merely a procedural task; it is a reflection of our commitment to a culture of safety and environmental responsibility. By understanding the inferred hazards of this compound and adhering to a systematic disposal protocol, we protect ourselves, our colleagues, and the wider community. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as local regulations may vary.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Pyridine. Retrieved from [Link]

  • MOLBASE. (2017). N-({6-[4-(2-phenylethyl)piperazin-1-yl]pyridin-3-yl}methyl)pyridazine-4-carboxamide Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: Piperazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Novachem. (2024). Safety Data Sheet: Piperazine citrate. Retrieved from [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, a heterocyclic compound utilized in advanced drug discovery and development. The recommendations herein are synthesized from safety data for structurally analogous compounds, including pyridine, piperazine, and various pyridazine derivatives, to establish a robust framework for safe laboratory operations. Given the absence of a specific Safety Data Sheet (SDS) for the title compound, a thorough risk assessment by the end-user is imperative before commencing any experimental work.

The molecular architecture of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, incorporating a pyridazine core, a piperazine linker, and a pyridine moiety, suggests a toxicological profile that necessitates stringent adherence to safety protocols. The following sections detail the rationale behind the selection of personal protective equipment (PPE), engineering controls, and procedural workflows designed to minimize exposure and ensure a safe laboratory environment.

Hazard Analysis: Understanding the Risks

The chemical scaffolds present in 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine are associated with a range of potential health hazards. An understanding of these risks is fundamental to the implementation of appropriate safety measures.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They may also cause allergic skin reactions and respiratory sensitization, which can lead to asthma-like symptoms upon inhalation.[1]

  • Pyridine Moiety: Pyridine is a flammable substance that is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation.[3]

  • Pyridazine Core: Pyridazine-containing compounds can be acutely toxic and may cause irritation to the skin, eyes, and respiratory system.[4][5]

Based on this composite analysis, 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine should be handled as a substance that is potentially corrosive, a skin and respiratory sensitizer, and acutely toxic.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place to minimize the risk of exposure at the source.

  • Chemical Fume Hood: All handling of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[4][7]

  • Eyewash Stations and Safety Showers: Easily accessible and fully functional eyewash stations and safety showers are mandatory in any area where this compound is handled.[4]

Personal Protective Equipment (PPE): A Systematic Approach

A multi-layered PPE strategy is essential for the safe handling of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. The following table summarizes the recommended PPE, and the subsequent sections provide detailed justifications and protocols.

Body PartRecommended PPEMaterial/StandardRationale
Hands Chemical-resistant glovesNitrile or NeopreneProtects against skin contact with a potentially corrosive and sensitizing compound.[6][8]
Eyes Chemical splash gogglesANSI Z87.1 compliantPrevents eye contact with splashes of liquids or solid particulates.[6][8]
Body Laboratory coatFlame-resistantProvides a barrier against spills and splashes.
Respiratory Air-purifying respiratorNIOSH-approved with appropriate cartridges (e.g., organic vapor/acid gas)Required when engineering controls are insufficient or during spill cleanup.[9][10]
Hand Protection: The Critical Barrier

Given the potential for piperazine-induced skin corrosion and sensitization, selecting the correct gloves is paramount.

  • Glove Selection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[6][8] Avoid latex gloves, as they may not provide adequate protection.[11]

  • Double Gloving: For procedures with a higher risk of splash or contamination, wearing two pairs of gloves is advisable. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they are contaminated and after each handling session.

Eye and Face Protection: Shielding from Splashes

The potential for serious eye irritation or damage necessitates robust eye protection.

  • Chemical Splash Goggles: Standard safety glasses do not provide adequate protection from splashes. Chemical splash goggles that form a seal around the eyes are mandatory.[6]

  • Face Shield: When there is a significant risk of splashes, such as during the handling of larger quantities or in the event of a spill, a face shield should be worn in conjunction with chemical splash goggles.

Body Protection: Minimizing Skin Contact

A laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material should be worn at all times.

  • Additional Protection: For tasks with a higher risk of exposure, such as cleaning up a large spill, disposable coveralls (e.g., Tyvek suits) may be necessary.[11]

Respiratory Protection: An Essential Safeguard

While engineering controls are the primary means of respiratory protection, a respirator may be necessary in certain situations.

  • When to Use a Respirator: A NIOSH-approved air-purifying respirator with organic vapor and acid gas cartridges should be used if there is a failure of engineering controls, during a spill cleanup, or if airborne concentrations are suspected to exceed exposure limits.[9]

  • Fit Testing and Training: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

Procedural Workflow for Safe Handling

A systematic approach to handling 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is crucial. The following workflow, visualized in the diagram below, outlines the key steps for a safe laboratory operation.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood certification prep2 Assemble all necessary equipment and reagents prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Perform experimental manipulations handle1->handle2 handle3 Close and seal all containers handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in designated hazardous waste containers clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Spill Management and Decontamination

In the event of a spill, a calm and systematic response is essential to mitigate the risks.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1]

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

Major Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify laboratory management and the institutional safety office.

  • Restrict Access: Prevent entry to the affected area.

  • Professional Cleanup: Allow only trained personnel with appropriate respiratory protection and full protective clothing to clean up the spill.[1]

The following diagram illustrates the decision-making process for spill response.

G start Spill Occurs decision Is the spill contained in a fume hood? start->decision minor_spill Follow Minor Spill Protocol decision->minor_spill Yes major_spill Follow Major Spill Protocol decision->major_spill No

Caption: A decision tree for responding to spills of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Waste Disposal

All waste materials contaminated with 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[12][13]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste management company, in accordance with all local, state, and federal regulations.[13] Incineration is a common and effective disposal method for such compounds.[13]

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can safely handle 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, minimizing personal exposure and environmental impact. The principles of proactive engineering controls, diligent use of personal protective equipment, and adherence to established protocols are the cornerstones of a robust laboratory safety culture.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(Pyridin-3-yl)piperazine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • AK Scientific, Inc. (n.d.). 3-(Piperazin-1-yl)pyridine-4-carbonitrile.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • ECHEMI. (n.d.). 3-Chloro-6-(1-piperazinyl)pyridazine SDS, 56392-83-7 Safety Data Sheets.
  • (2018, January 18). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine.
  • MOLBASE. (n.d.). N-({6-[4-(2-phenylethyl)piperazin-1-yl]pyridin-3-yl}methyl)pyridazine-4-carboxamide.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
  • New Jersey Department of Health. (2004). DIHYDROCHLORIDE HAZARD SUMMARY.
  • Wikipedia. (n.d.). Antimicrobial surface.
  • University of Nebraska–Lincoln. (2014, October 6). Personal Protective Equipment for Pesticide Applicators.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.